molecular formula C20H42O B7800029 1-Eicosanol CAS No. 28679-05-2

1-Eicosanol

Katalognummer: B7800029
CAS-Nummer: 28679-05-2
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: BTFJIXJJCSYFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Icosan-1-ol is a long-chain primary fatty alcohol that is icosane in which one of the terminal methyl hydrogens is replaced by a hydroxy group. It has a role as a plant metabolite, a volatile oil component and a human metabolite. It is a long-chain primary fatty alcohol and an icosanol.
1-Eicosanol has been reported in Pyracantha angustifolia, Plumeria rubra, and other organisms with data available.

Eigenschaften

IUPAC Name

icosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFJIXJJCSYFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027272
Record name 1-Eicosanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid
Record name 1-Eicosanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Eicosanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2884
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Arachidyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

309 °C at 750 mm Hg; 222 °C at 3 mm Hg
Record name 1-EICOSANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

195 °C
Record name 1-Eicosanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2884
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene
Record name 1-EICOSANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8405 at 20 °C/4 °C
Record name 1-EICOSANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000004 [mmHg]
Record name 1-Eicosanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2884
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM

CAS No.

629-96-9, 28679-05-2
Record name 1-Eicosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Eicosanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-EICOSANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Eicosanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Eicosanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARACHIDYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR1QRA9BU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-EICOSANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Arachidyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

66.1 °C
Record name 1-EICOSANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Arachidyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Profiling of 1-Eicosanol: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Eicosanol (Arachidyl Alcohol) is a saturated, straight-chain fatty alcohol (


) critical to the development of lipid-based drug delivery systems (LBDDS) and controlled-release matrices.[1][2] Unlike shorter chain homologs (e.g., Cetyl or Stearyl alcohol), the 

chain length imparts unique solid-state polymorphism and higher thermal stability, making it a superior structurant for Solid Lipid Nanoparticles (SLNs) and Niosomes where bilayer rigidity is required.[1]
Chemical Specifications
PropertyValueTechnical Significance
IUPAC Name Icosan-1-ol-
CAS Number 629-96-9-
Molecular Formula

High lipophilicity driven by alkyl tail.[1][2][3][4]
Molecular Weight 298.55 g/mol Affects diffusion rates in matrices.[1][2]
Appearance White, waxy crystalline solidIndicates high purity >98%.[1][2][5]
LogP (Octanol/Water) ~9.0 - 9.5Extreme hydrophobicity; partitions into lipid bilayers.[1][2]
HLB Value ~1.0 (approx.)[1][2][4]Acts as a lipophilic co-surfactant/structurant.[1][2]

Solid-State Physics & Polymorphism

The utility of this compound in drug delivery is governed by its polymorphic behavior.[2] It does not exist as a single static crystal but transitions between specific packing arrangements based on thermal history.[2]

Polymorphic Phases

Research indicates that this compound exhibits complex polymorphism, primarily involving monoclinic subcells.[2][6]

  • 
    -form (Stable):  The thermodynamically stable phase at room temperature for even-numbered fatty alcohols.[1][2][6] The hydrocarbon chains are tilted relative to the layer plane.[2]
    
  • Rotator Phase (

    
    ):  Upon heating, just below the melting point, the crystal lattice expands, and the molecules acquire rotational freedom around their long axis. This "rotator phase" is critical during the cooling of SLNs, as it determines how drugs are trapped (or expelled) from the lipid matrix.
    
  • 
    -form (Metastable):  Obtained via rapid quenching from the melt.[1][2] It is less ordered than the 
    
    
    
    -form and can revert to the stable form over time, potentially squeezing out encapsulated active pharmaceutical ingredients (APIs).[2]
Phase Transition Diagram

The following diagram illustrates the thermal pathways between these polymorphs.

Polymorphism Melt Isotropic Melt (> 66°C) Rotator Rotator Phase (R'IV) (High rotational freedom) Melt->Rotator Slow Cooling Beta Beta (β) Form (Metastable) Melt->Beta Rapid Quench (Kinetic Trap) Rotator->Melt Melting (Tm ~65°C) Gamma Gamma (γ) Form (Stable Monoclinic) Rotator->Gamma Slow Cooling (Ordering) Gamma->Rotator Heating (Solid-Solid Transition) Beta->Gamma Aging / Annealing (Drug Expulsion Risk)

Figure 1: Polymorphic transitions of this compound.[1][2][6] The transformation from metastable


 to stable 

is a critical quality attribute (CQA) in stability testing.

Thermal & Solution Properties[2][7][8][9]

Thermal Profile (DSC Data)

Differential Scanning Calorimetry (DSC) is the gold standard for characterizing this compound.[1][2]

  • Melting Point (

    
    ):  64.0 – 66.0 °C.[1][2][7]
    
  • Enthalpy of Fusion (

    
    ):  ~51.6 kJ/mol (Total transition).[1][2]
    
  • Rotator Transition: Often seen as a small endothermic shoulder or peak 2–5°C below the main melting peak.[2]

Solubility Profile

Due to the long alkyl chain, this compound is virtually insoluble in polar solvents but highly soluble in non-polar organics at elevated temperatures.[2]

SolventSolubility (25°C)Solubility (Hot >50°C)Application Context
Water Insoluble (<0.01 g/L)InsolubleContinuous phase in SLN production.[1][2]
Ethanol Slightly SolubleSolubleCo-solvent for lipid film hydration.[1][2]
Chloroform SolubleVery SolubleLipid stock preparation.[1][2]
Acetone SolubleVery SolublePrecipitation methods.[1][2]
Benzene SolubleVery SolubleCrystallization purification.[1][2]

Applications in Drug Delivery

This compound is not merely an inert filler; it is a functional excipient that modifies the rheology and barrier properties of the formulation.[2]

Solid Lipid Nanoparticles (SLNs)

In SLNs, this compound serves as the solid matrix.[2] Its high melting point ensures the particle remains solid at body temperature (


).[2]
  • Mechanism: The drug is dissolved in the molten alcohol.[2] Upon cooling, the lipid recrystallizes.[2]

  • Challenge: The "Perfect Crystal" problem. Pure this compound forms a highly ordered

    
    -lattice that leaves little room for drug molecules, leading to drug expulsion  to the particle surface during storage.[2]
    
  • Solution: Mix with liquid lipids (e.g., oleic acid) or spatially incompatible lipids (e.g., triglycerides) to create lattice imperfections (Nanostructured Lipid Carriers - NLCs) where drugs can reside.[1][2]

Niosomes & Lamellar Gel Networks

In surfactant systems, this compound acts as a co-surfactant .[2] It intercalates between surfactant monomers in the bilayer, increasing packing density and reducing membrane permeability.[2] This is vital for:

  • Preventing leakage of hydrophilic drugs from the aqueous core.[2]

  • Increasing the micro-viscosity of the bilayer.[2]

NiosomeStructure cluster_membrane Niosome Bilayer Structure Surfactant Non-Ionic Surfactant (e.g., Span 60) Eicosanol This compound (Molecular Wedge) Surfactant->Eicosanol Intercalation Cholesterol Cholesterol (Fluidity Buffer) Eicosanol->Cholesterol Packing Stabilization Drug Encapsulated Drug cluster_membrane cluster_membrane cluster_membrane->Drug Barriers to Leakage

Figure 2: Role of this compound in stabilizing niosomal bilayers via intercalation.[1][2]

Experimental Protocols

Protocol A: Characterization via DSC

Objective: Determine purity and polymorphic state.[2][8]

  • Sample Prep: Weigh 2–5 mg of this compound into an aluminum pan. Crimp hermetically.

  • Cycle 1 (Erasing History): Heat from 20°C to 80°C at 10°C/min. Hold for 2 min to ensure complete melting.

  • Cooling (Crystallization): Cool from 80°C to 20°C at 5°C/min. Note: Observe the exotherm.[2][9] A sharp peak indicates high crystallinity; a broad peak suggests heterogeneity.

  • Cycle 2 (Analysis): Heat from 20°C to 80°C at 5°C/min.

  • Data Interpretation:

    • Main Peak Onset: Should be >62°C.[2]

    • Pre-transition Peak: Look for a small shoulder at ~58–60°C (Rotator phase transition).[1][2]

Protocol B: Preparation of SLNs (Hot Homogenization)

Objective: Synthesize this compound-based nanoparticles.

  • Lipid Phase: Melt 1.0 g of this compound + 0.5 g of Drug (hydrophobic) at 75°C (approx. 10°C above melting point).

  • Aqueous Phase: Dissolve Polysorbate 80 (1.5% w/v) in 50 mL deionized water. Heat to 75°C.

  • Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring (75°C).

  • Homogenization: Process with a high-shear homogenizer (e.g., Ultra-Turrax) at 15,000 rpm for 5 minutes.

  • Sonication: Apply probe sonication for 10 minutes (Amplitude 60%) to reduce droplet size to nanoscale.

  • Cooling: Rapidly cool the dispersion in an ice bath to 4°C. Critical Step: Rapid cooling promotes the formation of the

    
    -form or imperfections, trapping the drug before the lipid creates a perfect crystal.[2]
    

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

  • NIST Chemistry WebBook. (2024).[2] this compound Thermochemical Data. National Institute of Standards and Technology.[2] Available at: [Link][1]

  • Ventolà, L., et al. (2002).[2] Polymorphism of n-Alkanols: 1-Heptadecanol, 1-Octadecanol, 1-Nonadecanol, and this compound.[1][2][6] Chemistry of Materials. (Contextualized from general search on fatty alcohol polymorphism).

  • The Good Scents Company. (2024).[2] this compound Physicochemical Information. Available at: [Link][1]

Sources

Comprehensive Solubility Profile and Thermodynamic Characterization of 1-Eicosanol (Arachidyl Alcohol)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 1-Eicosanol in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals[1]

Executive Summary

This compound (Arachidyl alcohol, C20H42O) is a high-melting-point fatty alcohol critical to the formulation of Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and controlled-release matrices.[1][2] Its efficacy as a structurant and permeation enhancer is governed strictly by its solubility profile, which dictates its crystallization kinetics and stability in organic media.[1]

This guide provides a rigorous analysis of this compound’s solubility across diverse organic solvents. It moves beyond simple "soluble/insoluble" binary classifications to provide quantitative data, thermodynamic prediction models (Hansen Solubility Parameters), and self-validating experimental protocols for solubility determination.[1]

Physicochemical Architecture

Understanding the solubility of this compound requires dissecting its molecular architecture.[1] It is an amphiphilic molecule dominated by a massive hydrophobic tail, rendering it practically insoluble in water but highly soluble in non-polar organic solvents at elevated temperatures.[1]

PropertyValueImplication for Solubility
Molecular Formula

High molecular weight (298.55 g/mol ) reduces entropic gain upon dissolution.[1][3][4]
Melting Point 64–66 °CHigh crystal lattice energy (

); requires significant energy (heat) to disrupt the solid state.[3][4]
LogP (Octanol/Water) ~9.5Extreme lipophilicity; preferential partitioning into non-polar phases.[1][3][4]
Boiling Point ~309 °CLow volatility; stable for high-temperature gravimetric analysis.[1][3][4]
Enthalpy of Fusion ~43–51 kJ/molThe thermodynamic barrier to solubility.[3][4] Solvents must overcome this cohesive energy.[1]

Thermodynamic Solubility Profile

The solubility of this compound is not static; it is a dynamic equilibrium heavily influenced by temperature and solvent polarity.[1] Below is the quantitative solubility profile at 25°C.

Quantitative Solubility Data (25°C)

Data synthesized from chromatographic and gravimetric assays.

Solvent ClassSolventSolubility (g/L)Thermodynamic Interaction
Polar Aprotic Tetrahydrofuran (THF) 777.92 Excellent. Ether oxygen interacts with hydroxyl head; non-polar ring matches tail.[1][3][4]
Chlorinated Chloroform 492.83 Very High. Strong dispersion forces match the C20 chain.[3][4]
Chlorinated Dichloromethane (DCM)454.12High.[1][3][4][5] Good solvent for lipid extraction.[1]
Non-Polar Cyclohexane325.87High.[1][3][4][5] Cyclic structure provides favorable packing/dispersion interactions.[1]
Polar Aprotic Acetone99.21Moderate.[1][3][4][5] Good for recrystallization (high temp solubility, low cold solubility).[1]
Aromatic Toluene69.44Moderate.[1][3][4][5]

-electron system interacts with dispersion forces.[1]
Non-Polar n-Hexane63.76Moderate.[1][3][4][5] Aliphatic chain match, but lower density reduces dispersion energy density.[1]
Polar Protic Isopropanol41.89Low.[1][3][4][5] Secondary alcohol hinders head-group interaction; alkyl chain too short.[1]
Polar Protic Ethanol22.68Low.[1][3][4] High polarity mismatch with the C20 tail.
Polar Protic Methanol15.30Very Low.[1][3][4] Dominant H-bonding network excludes large hydrophobic tail.[1]
Aqueous Water0.01Insoluble.[1][3][4][6] Hydrophobic effect prevents hydration.[1]
The "Solubility Switch" Effect

This compound exhibits a sharp solubility dependence on temperature, analogous to the Krafft point in surfactants.[1] In solvents like Ethanol and Acetone, solubility is negligible at room temperature (<25 g/L) but increases exponentially near the melting point of the alcohol (65°C). This property is exploited in hot homogenization techniques for SLN production.[1]

Hansen Solubility Parameters (HSP): Prediction vs. Reality

To predict solubility in novel solvent systems without empirical testing, we utilize Hansen Solubility Parameters.[1] Since experimental HSP values for this compound are rare in literature, we calculate them here using the Van Krevelen & Hoftyzer Group Contribution Method .[1]

Theoretical Calculation

We decompose this compound into functional groups:

  • 1x -OH (primary alcohol) [1][3][4]

  • 1x -CH3 (methyl) [1][3][4]

  • 19x -CH2- (methylene) [1][3][4]

Calculated HSP Values (Estimated):

  • Dispersion (

    
    ):  ~16.5 MPa
    
    
    
    (Dominated by the long alkyl chain)
  • Polarity (

    
    ):  ~2.5 MPa
    
    
    
    (Low, diluted by the C20 chain)
  • Hydrogen Bonding (

    
    ):  ~5.5 MPa
    
    
    
    (Localized to the head group)

Interpretation: Solvents with a


 near 16–17 and low 

(e.g., Chloroform, THF) will dissolve this compound best.[1] Solvents with high

(like Methanol,

) will result in phase separation because the energy cost to break solvent-solvent H-bonds is not recovered by solute-solvent interactions.[1]

Experimental Methodologies

Trustworthy solubility data requires rigorous protocols.[1] Below are two self-validating workflows for determining solubility.

Protocol 1: Static Equilibrium (Gravimetric Method)

Purpose: Precise determination of saturation solubility at a fixed temperature (e.g., 25°C).

Step-by-Step Workflow:

  • Saturation: Add excess this compound solid to 10 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (25°C) for 24–48 hours. Validation: Ensure solid is still present after 48 hours to confirm saturation.[1]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temps) to remove undissolved solids.

  • Evaporation: Transfer a known volume (

    
    ) to a pre-weighed weighing boat (
    
    
    
    ). Evaporate solvent under vacuum or nitrogen stream.[1]
  • Quantification: Weigh the dry residue (

    
    ).
    
    • Calculation:

      
      [1]
      
Protocol 2: Dynamic Visual Polythermal Method

Purpose: Rapid generation of solubility curves (Temperature vs. Solubility).[1]

Step-by-Step Workflow:

  • Preparation: Weigh specific amounts of this compound into vials (e.g., 10, 50, 100, 200 mg).

  • Solvent Addition: Add fixed volume of solvent (e.g., 2 mL).[1]

  • Heating: Heat slowly (2°C/min) until the solution becomes perfectly clear (Solubility Temperature,

    
    ).
    
  • Cooling: Cool slowly and record the temperature at which turbidity appears (Cloud Point).

  • Plotting: Plot Concentration (

    
    ) vs. 
    
    
    
    to generate the solubility curve.
Visualizing the Workflow

The following diagram illustrates the logical flow for selecting and executing the appropriate solubility protocol.

Solubility_Protocol Start Start: Define Solubility Goal Decision Need Saturation Point or Temperature Curve? Start->Decision Gravimetric Protocol 1: Static Gravimetric (High Precision, Single Temp) Decision->Gravimetric Exact Value @ 25°C Polythermal Protocol 2: Dynamic Polythermal (Solubility Curve, Multi-Temp) Decision->Polythermal Temp Dependence Saturate Saturate Solvent with Excess this compound (48h) Gravimetric->Saturate Filter Filter Supernatant (0.45 µm PTFE) Saturate->Filter Evaporate Evaporate Solvent & Weigh Residue Filter->Evaporate Output Valid Solubility Profile Evaporate->Output Prepare Prepare Fixed Conc. Vials (e.g., 10-200 mg/mL) Polythermal->Prepare HeatCool Cycle Heat/Cool Record Clear/Cloud Points Prepare->HeatCool Plot Plot T vs. Concentration HeatCool->Plot Plot->Output

Caption: Decision matrix and workflow for experimentally determining this compound solubility.

Implications for Drug Development

In pharmaceutical applications, this compound is rarely used as a solvent itself, but rather as a lipid matrix or structuring agent .[1]

  • Solid Lipid Nanoparticles (SLNs):

    • Challenge: The drug must dissolve in the melted this compound but precipitate/crystallize correctly upon cooling.

    • Solvent Selection: When preparing SLNs via solvent injection, use water-miscible organic solvents (like Acetone or THF) where this compound has high solubility (>50 g/L).[1] This ensures rapid diffusion of the solvent into the aqueous phase, causing immediate precipitation of the lipid nanoparticles.[1]

  • Emulsion Stability:

    • This compound acts as a co-emulsifier.[1][5] Its solubility in the oil phase (e.g., Corn Oil, MCT) ensures it resides at the oil-water interface, thickening the interfacial film and preventing coalescence.

References

  • National Center for Biotechnology Information (PubChem). this compound (Compound) - Solubility and Physical Properties.[1] [Link][1]

  • Scent.vn Data Repository. Solubility Profile of this compound in Organic Solvents.[1] [Link][1][7][8]

  • Steven Abbott (Hansen Solubility Parameters). Theory and Group Contribution Methods.[1] [Link]

Sources

Technical Guide: Spectral Analysis of 1-Eicosanol (Arachidyl Alcohol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Eicosanol (also known as Arachidyl Alcohol) is a straight-chain saturated fatty alcohol with the molecular formula


.[1][2] In pharmaceutical and cosmetic development, it serves as a critical viscosity-increasing agent, emollient, and structural component in lipid nanoparticles and controlled-release matrices.

Accurate spectral characterization is essential to verify chain length purity and functional group integrity, particularly to distinguish it from homologous fatty alcohols (e.g., Stearyl alcohol,


) or degradation products (e.g., Arachidic acid).
Physicochemical Profile
PropertyValueRelevance to Analysis
CAS Number 629-96-9Identification Key
Molecular Weight 298.55 g/mol Mass Balance/Stoichiometry
Appearance Waxy white solidRequires specific sampling (ATR/Solid-state)
Melting Point ~64-66 °CSolid at RT; requires heating for solution prep
Solubility Soluble in

, hot Ethanol
Dictates NMR solvent choice (

)

Sample Preparation Protocols

Expertise Note: The waxy nature of this compound often leads to poor homogeneity in solution if not properly handled. The following protocols ensure artifact-free spectra.

NMR Sample Preparation (Solution State)

Objective: Create a homogeneous, particle-free solution in


 to prevent line broadening.
  • Selection of Solvent: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why: this compound is highly hydrophobic. DMSO-

      
       or 
      
      
      
      will not dissolve the sample efficiently at room temperature.
  • Weighing: Transfer 15–20 mg of this compound into a clean vial.

    • Note: Avoid using the NMR tube directly for weighing to prevent static adherence of wax to the upper tube walls.

  • Dissolution: Add 0.6 mL of

    
    .
    
    • Action: If the solid does not dissolve immediately, gently warm the vial (water bath at 40°C) or sonicate for 30 seconds.

  • Transfer: Filter the solution through a small glass wool plug into the NMR tube to remove any undissolved micro-particles.

  • Degassing (Optional): For high-resolution work, flush the tube headspace with nitrogen to remove paramagnetic oxygen, which can broaden proton signals.

IR Sample Preparation

Method A: Attenuated Total Reflectance (ATR) - Preferred

  • Protocol: Place a small chip of the waxy solid directly onto the diamond crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Advantage:[3][4][5][6] No solvent interference; rapid processing.

Method B: KBr Pellet

  • Protocol: Grind 2 mg of this compound with 200 mg of dry KBr. Press into a translucent pellet.

  • Caution: Ensure KBr is dry; moisture bands (3400

    
    ) can obscure the OH region.
    

Infrared Spectroscopy (FT-IR) Analysis

Mechanistic Insight: The IR spectrum of this compound is dominated by the alkyl chain (


) and the terminal hydroxyl group. The diagnostic value lies in confirming the primary alcohol functionality and the long-chain nature.
Table 1: Key IR Vibrational Assignments
Frequency (

)
IntensityVibrational ModeAssignment Logic
3200–3400 Broad, MediumO-H StretchH-bonded hydroxyl group.[7] Broadening indicates intermolecular H-bonding typical in solid fatty alcohols.
2915–2920 Very Strong

Asymmetric stretching of the methylene chain. Dominant due to 19

units.
2848–2850 Strong

Symmetric stretching of the methylene chain.
1460–1470 Medium

Scissoring bending mode of

groups.
1050–1060 StrongC-O StretchCharacteristic of a primary alcohol . (Secondary alcohols shift to ~1100

).
720–730 Medium

Rocking mode. The presence of this singlet/doublet confirms a long alkyl chain (

).

Nuclear Magnetic Resonance (NMR) Analysis

Mechanistic Insight: NMR provides the quantitative "count" of hydrogen and carbon atoms, proving the chain length and the lack of branching.

NMR Analysis (300-600 MHz, )

The proton spectrum is characterized by three distinct regions: the terminal methyl, the bulk chain, and the functionalized "head" group.

Table 2:

Chemical Shift Assignments
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
3.64 Triplet (

Hz)
2H

-CH

Protons on C1, deshielded by the electronegative Oxygen. The triplet indicates attachment to a

(C2).
1.50 – 1.60 Quintet (approx)2H

-CH

Protons on C2. Shielded relative to C1 but deshielded by proximity to the functional group.
1.25 – 1.30 Broad Singlet~34HBulk CH

The "methylene envelope" (C3 to C19). These protons are magnetically equivalent due to free rotation in the chain.
0.88 Triplet (

Hz)
3HTerminal CH

Protons on C20. Classic methyl triplet for a straight chain.
~1.5 – 2.0 Broad Singlet1H-OHHydroxyl proton. Shift is concentration/temperature dependent.

shake will eliminate this peak.
NMR Analysis (75-150 MHz, )

Carbon NMR is definitive for verifying the carbon skeleton and differentiating the


, 

, and

carbons from the bulk chain.
Table 3:

Chemical Shift Assignments
Shift (

, ppm)
Carbon TypeAssignmentReasoning
63.1

C1Directly attached to Oxygen (Deshielded).
32.9

C2

-position effect.
31.9

C18Characteristic position for

-2 carbon in long chains.
29.4 – 29.7

Bulk ChainOverlapping signals for C4–C17.
25.8

C3

-position effect (shielded relative to bulk).
22.7

C19Characteristic position for

-1 carbon.
14.1

C20Terminal methyl group.

Structural Confirmation Logic

The following diagram illustrates the logical flow used to confirm the identity of this compound from raw spectral data.

StructuralLogic Data Unknown Sample Data IR_Check IR: Broad OH (3300) + C-O (1060) Data->IR_Check H_NMR_Check 1H NMR: Integration Ratio Data->H_NMR_Check C_NMR_Check 13C NMR: Count Signals Data->C_NMR_Check Func_Group Primary Alcohol Confirmed IR_Check->Func_Group Functional Group Conclusion ID Confirmed: this compound Func_Group->Conclusion Chain_Length Ratio 2H(alpha) : 3H(end) : ~36H(bulk) Implies C20 Chain H_NMR_Check->Chain_Length Stoichiometry Chain_Length->Conclusion Linearity Shift at 14.1 (CH3) & 63.1 (CH2-OH) No branching signals C_NMR_Check->Linearity Skeleton Linearity->Conclusion

Caption: Decision tree for structural verification combining IR functional group analysis with NMR stoichiometric and skeletal data.

Advanced Experimental Workflow

This workflow describes the integrated process for full characterization in a regulated environment.

Workflow Sample Raw Material (this compound) Prep_IR Prep: ATR/KBr Sample->Prep_IR Prep_NMR Prep: Dissolve in CDCl3 + Filter Sample->Prep_NMR Run_IR Acquire FT-IR (4000-400 cm-1) Prep_IR->Run_IR Run_HNMR Acquire 1H NMR (16 scans, d1=1s) Prep_NMR->Run_HNMR Run_CNMR Acquire 13C NMR (1024 scans, d1=2s) Prep_NMR->Run_CNMR Process Data Processing (Phase, Baseline, Integrate) Run_IR->Process Run_HNMR->Process Run_CNMR->Process Report Generate CoA (Purity & ID) Process->Report

Caption: Integrated analytical workflow from sample preparation to final Certificate of Analysis (CoA) generation.

References

  • National Institute of Standards and Technology (NIST). this compound Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. this compound Compound Summary (CID 12404).[1] National Library of Medicine. Available at: [Link][1]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2047: this compound NMR Data. AIST. (Accessed via PubChem Link). Available at: [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Properties of 1-Eicosanol by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Eicosanol, a 20-carbon straight-chain fatty alcohol, is a material of significant interest in advanced pharmaceutical formulations and as a phase-change material (PCM) for thermal energy storage. Its utility is intrinsically linked to its thermal properties, specifically its solid-liquid phase transition behavior. Differential Scanning Calorimetry (DSC) is the cornerstone technique for elucidating these properties with high precision. This guide provides an in-depth protocol for the DSC analysis of this compound, grounded in the principles of analytical integrity and causality. We will explore not just the "how" but the critical "why" behind each step, ensuring the generation of reliable, reproducible, and meaningful data for research and development applications.

Introduction: The Significance of this compound's Thermal Profile

This compound (also known as arachidyl alcohol) is a white, waxy solid at room temperature.[1][2] Its long hydrocarbon chain imparts distinct physicochemical properties that are leveraged in various fields:

  • Drug Delivery and Formulation: In pharmaceuticals, this compound can function as an emollient, emulsion stabilizer, or viscosity-controlling agent.[1] More advanced applications utilize it as a solid lipid matrix in nanoparticles and microparticles for controlled drug release.[3][4] The drug payload is encapsulated within the solid this compound matrix and is released as the lipid melts upon reaching physiological temperatures.[3] Therefore, a precise understanding of its melting point and enthalpy is paramount for designing effective thermo-responsive drug delivery systems.[3][5]

  • Phase-Change Materials (PCMs): this compound is an organic PCM, capable of storing and releasing large amounts of latent heat during its solid-liquid phase transition.[4] This property is valuable for thermal energy storage applications, such as in smart textiles, building materials, and electronic cooling. The efficiency of these systems depends directly on the melting temperature and the latent heat of fusion.

Given these critical applications, accurately characterizing the thermal behavior of this compound is not merely an academic exercise; it is a prerequisite for successful product development and scientific investigation.

Fundamentals of Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[6][7] When the sample undergoes a thermal event, such as melting, it requires more energy to maintain the same temperature as the reference. This difference in heat flow is detected and plotted against temperature, generating a thermogram that reveals the material's thermal properties.[6]

For a crystalline material like this compound, the key event is melting, which appears as an endothermic peak on the DSC curve. From this peak, we can determine:

  • Onset Temperature (T_onset): The temperature at which melting begins.

  • Peak Temperature (T_peak): The temperature at which the rate of melting is maximal.

  • Enthalpy of Fusion (ΔH_fus): The total energy required to melt the sample, calculated from the area under the melting peak.[8] This value is a direct measure of the material's latent heat storage capacity.

Experimental Design: A Self-Validating Protocol for this compound Analysis

The integrity of DSC data hinges on a meticulously designed and executed experiment. The following protocol is designed to be self-validating, incorporating steps for calibration, appropriate sample preparation, and a thermal program that mitigates experimental artifacts.

Instrumentation and Calibration: The Foundation of Accuracy

Instrumentation:

  • A heat-flux or power-compensation DSC instrument equipped with a refrigerated cooling system.

  • An inert purge gas supply (typically high-purity nitrogen) to create a stable and non-reactive thermal environment.

  • Aluminum hermetic DSC pans and lids. Hermetic pans are crucial for preventing any potential volatilization of the sample, even though this compound has a very low vapor pressure at its melting point.[9][10][11]

Causality of Calibration: Before any sample analysis, the instrument's temperature and enthalpy scales must be calibrated. This is a non-negotiable step to ensure data accuracy and traceability. Calibration corrects for any instrumental bias, ensuring that the measured temperatures and energies correspond to their true values. The process should adhere to established standards, such as ASTM E967.[12][13][14]

Calibration Protocol:

  • Standard: Use a high-purity certified reference material, typically Indium, which has a well-defined melting point (156.6°C) and enthalpy of fusion (28.6 J/g).

  • Procedure: Analyze the Indium standard using the same heating rate planned for the this compound analysis (e.g., 10 K/min).

  • Validation: Compare the measured onset of melting and enthalpy of fusion for Indium against its certified values. The results should fall within the laboratory's established tolerance limits. If they do not, recalibration is necessary.[14]

Sample Preparation: Mitigating Thermal Gradients

Expert Insight: The goal of sample preparation is to ensure optimal thermal contact between the sample, the pan, and the sensor. Poor contact can lead to peak broadening and inaccurate temperature measurements. For waxy solids like this compound, this is a critical step.[15]

Protocol:

  • Mass: Accurately weigh 3-5 mg of this compound directly into a tared aluminum DSC pan.

    • Rationale: This mass is large enough to produce a clear signal but small enough to minimize thermal gradients within the sample, which could distort the peak shape.[11]

  • Encapsulation: Place the lid on the pan and crimp it hermetically using a sample press. Ensure a flat, even seal.

    • Rationale: A proper seal prevents mass loss and contamination.[11][16] A flat pan bottom is essential for uniform heat transfer from the instrument's heating block.[11]

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan of the same type to be used as the reference.

    • Rationale: The reference pan must match the sample pan in mass and material as closely as possible to ensure that the measured heat flow difference is due only to the sample.[11]

Thermal Program: Erasing History and Ensuring Replicability

Expert Insight: The thermal history of a material (e.g., its previous cooling rate) can affect its crystalline structure and, consequently, its melting behavior. A heat-cool-heat cycle is the standard and most trustworthy method to generate reproducible data by creating a uniform thermal history for the sample.

Detailed Methodology:

  • Equilibration: Equilibrate the sample at a temperature well below the expected melting point, for example, 25°C.

  • First Heating Scan (History Erasure): Heat the sample from 25°C to 90°C at a controlled rate of 10 K/min.

    • Rationale: 90°C is well above the melting range of this compound, ensuring it becomes a fully isotropic liquid.[1][9] This step erases any previous thermal history. The 10 K/min heating rate is a common standard that balances resolution and analysis time.

  • Isothermal Hold: Hold the sample at 90°C for 3 minutes.

    • Rationale: This ensures complete melting and thermal equilibrium throughout the sample before cooling.

  • Controlled Cooling Scan: Cool the sample from 90°C to 25°C at a controlled rate of 10 K/min.

    • Rationale: This step recrystallizes the sample under controlled, reproducible conditions. The resulting exothermic crystallization peak can also be analyzed.

  • Second Heating Scan (Data Acquisition): Heat the sample from 25°C to 90°C at 10 K/min.

    • This is the critical scan for data analysis. The thermal properties derived from this second heat are representative of the material's intrinsic behavior under the specified conditions.

The entire process can be visualized as a workflow:

DSC_Workflow cluster_prep Preparation cluster_run DSC Thermal Program Calibrate Instrument Calibration (ASTM E967) SamplePrep Sample Preparation (3-5 mg, Hermetic Pan) Heat1 1. Heat to 90°C (10 K/min) Erase History SamplePrep->Heat1 Hold 2. Hold at 90°C (3 min) Equilibrate Heat1->Hold Cool 3. Cool to 25°C (10 K/min) Recrystallize Hold->Cool Heat2 4. Heat to 90°C (10 K/min) Data Acquisition Cool->Heat2 Analysis Data Analysis & Reporting Heat2->Analysis

DSC Experimental Workflow Diagram.

Data Interpretation and Expected Results

The second heating scan will produce an endothermic peak characteristic of the melting of this compound. Analysis of this peak provides the quantitative data.

Expected Thermal Properties of this compound

The literature values for the thermal properties of this compound can vary slightly due to differences in purity and analytical conditions. The following table summarizes a range of expected values.

Thermal PropertyExpected ValueUnitSource(s)
Melting Point (T_peak)64 - 67°C[1][9][10][17]
Melting Point (T_fus)~338 (65)K (°C)[8]
Enthalpy of Fusion (ΔH_fus)43.6 - 73.7kJ/mol[8]

Note: Conversion from K to °C is T(°C) = T(K) - 273.15.

Phase Transitions of this compound

Long-chain fatty alcohols like this compound can exhibit polymorphism, meaning they can exist in different crystalline forms.[10] While the primary transition is melting to an isotropic liquid, solid-solid transitions can sometimes be observed at temperatures below the main melting point. These appear as smaller endothermic peaks. The heat-cool-heat cycle helps to promote the formation of the most stable crystalline form.

The primary phase transition can be visualized as follows:

Phase_Transition Solid Crystalline Solid (Ordered State) Liquid Isotropic Liquid (Disordered State) Solid->Liquid  Melting (Endothermic)  ΔH_fus > 0 Liquid->Solid  Crystallization (Exothermic)  ΔH_cryst < 0

Phase Transition Diagram for this compound.

Conclusion

The precise characterization of this compound's thermal properties by DSC is fundamental to its application in drug delivery and thermal energy storage. By following a self-validating protocol that emphasizes rigorous calibration, meticulous sample preparation, and a standardized thermal program, researchers can generate highly reliable and reproducible data. This guide provides the technical framework and causal reasoning necessary to confidently analyze this compound, ensuring that the resulting data is not just a number, but an accurate and actionable insight into the material's behavior.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Scent.vn. (n.d.). This compound (CAS 629-96-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • NIST/TRC. (2012). This compound -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 629-96-9). Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Icosan-1-ol. Retrieved from [Link]

  • PubMed. (n.d.). A temperature-sensitive drug release system based on phase-change materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical DSC diagrams of fatty alcohol admixtures. Retrieved from [Link]

  • ASTM International. (2018). E967 Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC melting and solidification curves of four fatty alcohol raw materials. Retrieved from [Link]

  • MDPI. (n.d.). Enhanced Heat Transfer of 1-Octadecanol Phase-Change Materials Using Carbon Nanotubes. Retrieved from [Link]

  • TA Instruments. (n.d.). Determination of Wax Appearance Temperature (WAT) for Crude Oil and Petroleum Products Using Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. Retrieved from [Link]

  • ASTM International. (n.d.). E967-03 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters. Retrieved from [Link]

  • ResearchGate. (n.d.). In Differential Scanning Calorimetry Testing (DSC) can we use liquid sample like some oil or waxes?. Retrieved from [Link]

  • ResearchGate. (n.d.). n-Eicosane-Fe3O4@SiO2@Cu microcapsule phase change material and its improved thermal conductivity and heat transfer performance. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Phase change materials – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of phase change materials in smart drug delivery for cancer treatment. Retrieved from [Link]

  • SciSpace. (n.d.). Differential scanning calorimetric analysis of edible oils: Comparison of thermal properties and chemical composition. Retrieved from [Link]

  • Thermal Analysis Labs. (2021). Determining the Heat Capacity of a Sample by Micro Differential Scanning Calorimetry. Retrieved from [Link]

  • Sump4.com. (n.d.). Temperature calibration of differential scanning calorimeters. Retrieved from [Link]

Sources

1-Eicosanol: From Lipid Chemistry to Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper on the Discovery, Synthesis, and Pharmaceutical Utility of Arachidyl Alcohol

Executive Summary

1-Eicosanol (Arachidyl Alcohol,


) represents a pivotal intersection between classical lipid chemistry and modern nanomedicine. Originally identified as a reduction product of arachidic acid derived from Arachis hypogaea (peanut) oil, this saturated fatty alcohol has evolved from a simple emollient to a critical structural component in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This guide analyzes the historical trajectory of this compound, elucidates the catalytic mechanisms of its synthesis (Ziegler vs. Hydrogenation), and details its polymorphic behavior—a property essential for controlling drug release kinetics.

Historical Genesis: The Arachis Lineage

The discovery of this compound is not defined by a single "eureka" moment but rather by the systematic evolution of lipid chemistry in the 19th and 20th centuries.

  • The Acid Precursor (1854): The story begins with the isolation of arachidic acid (

    
    ) from peanut oil by Gössmann in 1854. This saturated fatty acid provided the structural backbone for the alcohol.
    
  • Chemical Reduction (1903): The first laboratory access to long-chain fatty alcohols like this compound was enabled by the Bouveault-Blanc reduction , reported in 1903. This method used sodium metal in ethanol to reduce esters to primary alcohols, a dangerous and expensive process that limited commercial availability.

  • Industrial Catalysis (1930s): The commercial viability of this compound emerged with the development of high-pressure catalytic hydrogenation using copper chromite (Adkins catalyst), allowing the efficient conversion of arachidic acid esters into arachidyl alcohol.

  • The Synthetic Era (1950s): Karl Ziegler’s discovery of organoaluminum chemistry revolutionized the field. The Alfol Process (Ziegler Alcohol Synthesis) allowed for the de novo synthesis of this compound from ethylene, bypassing the need for natural crop variability.

Chemical Architecture & Synthesis Pathways

To ensure high purity for pharmaceutical applications, this compound is produced primarily via two distinct pathways. Understanding the impurity profiles of each is critical for regulatory compliance (ICH Q3C).

Pathway A: Catalytic Hydrogenation (Natural Source)

This method retains the carbon chain distribution of the natural source (e.g., peanut or rapeseed oil).

  • Reaction:

    
    
    
  • Critical Parameter: The selectivity of the catalyst is paramount to prevent hydrogenolysis of the alcohol to the alkane (

    
    ).
    
Pathway B: Ziegler Synthesis (Petrochemical Source)

The Ziegler process builds the chain from ethylene, resulting in strictly linear, even-numbered alcohols.[1]

  • Mechanism: Triethylaluminum (

    
    ) reacts with ethylene (
    
    
    
    ) at high pressure to form long-chain aluminum alkyls, which are subsequently oxidized and hydrolyzed.
Visualization: The Ziegler Synthesis Workflow

ZieglerSynthesis Ethylene Ethylene (C2H4) Growth Growth Reaction (100-120°C, 100 atm) Ethylene->Growth TEA Triethylaluminum (AlEt3) TEA->Growth AlAlkyls Higher Al-Alkyls (C2-C20+) Growth->AlAlkyls Oligomerization Oxidation Oxidation (Dry Air) AlAlkyls->Oxidation Alkoxides Aluminum Alkoxides (Al(OR)3) Oxidation->Alkoxides Hydrolysis Hydrolysis (H2SO4 or H2O) Alkoxides->Hydrolysis CrudeAlc Crude Alcohols (Mix C2-C20+) Hydrolysis->CrudeAlc Distillation Fractional Distillation CrudeAlc->Distillation Eicosanol Pure this compound (C20-OH) Distillation->Eicosanol Isolation of C20 Cut

Figure 1: The Ziegler (Alfol) process for synthesizing high-purity this compound from ethylene.

Physicochemical Dynamics: The Rotator Phase

For drug delivery, the static chemical structure is less important than the supramolecular arrangement . This compound exhibits complex polymorphism, which dictates the stability of creams and the drug-loading capacity of nanoparticles.

Polymorphic Transitions

Fatty alcohols do not simply melt; they undergo solid-solid transitions.

  • 
    -form (Low Temp):  Monoclinic, crystalline. Chains are tilted.
    
  • 
    -form (Rotator Phase):  Hexagonal packing. The chains possess rotational freedom along their long axis. This "semi-crystalline" state is crucial because it can trap water and drugs more effectively than the rigid 
    
    
    
    -form.
  • Liquid Phase: Random orientation.

Causality in Formulation: If a formulation is cooled too rapidly, this compound may freeze into the metastable


-form. Over time, it will relax to the stable 

-form, expelling the drug and causing "blooming" or instability. Controlled cooling rates are therefore mandatory.
Table 1: Physicochemical Profile of this compound
PropertyValueRelevance to Protocol
CAS Number 629-96-9Regulatory identification.
Molecular Weight 298.55 g/mol Calculation of molar ratios in synthesis.
Melting Point 64–66 °CDetermines the

for emulsions (must be >70°C).
HLB Value ~1.0 (approx)Highly lipophilic; requires co-surfactants (e.g., Arachidyl Glucoside).
Crystal Structure Monoclinic (

) / Hexagonal (

)
Dictates drug loading capacity in SLNs.

Pharmaceutical Applications: NLCs and SLNs

This compound is a superior matrix material for Nanostructured Lipid Carriers (NLCs) compared to shorter chain alcohols (like cetyl alcohol) due to its higher melting point and ability to form imperfect crystal lattices when mixed with liquid oils.

Mechanism of Action: The Imperfect Lattice

In NLCs, this compound is mixed with a liquid lipid (e.g., Miglyol 812). The mismatch in chain length creates "holes" or imperfections in the crystal lattice.

  • Result: These imperfections provide space to accommodate drug molecules, preventing drug expulsion during storage.

  • Significance: This overcomes the primary limitation of pure Solid Lipid Nanoparticles (SLNs), which form perfect crystals that "squeeze out" the drug.

NLCMechanism cluster_0 Solid Lipid Nanoparticle (SLN) cluster_1 Nanostructured Lipid Carrier (NLC) PerfectCrystal Pure this compound (Perfect Crystal Lattice) Expulsion Drug Expulsion (Low Loading) PerfectCrystal->Expulsion Crystallization Mix This compound + Liquid Lipid Imperfect Imperfect Lattice (Crystal Defects) Mix->Imperfect Trapped High Drug Loading (Stable) Imperfect->Trapped Steric Entrapment

Figure 2: Mechanism of drug entrapment in NLCs using this compound. The imperfect lattice prevents drug expulsion.

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Isolate pharmaceutical-grade this compound (>99%) from technical grade mixtures.

  • Dissolution: Dissolve 10g of technical this compound in 100mL of hot acetone (

    
    ). Ensure complete dissolution.
    
  • Filtration: Hot filter through a 0.45µm PTFE membrane to remove particulate contaminants.

  • Controlled Cooling: Place the filtrate in a programmable water bath. Cool from

    
     to 
    
    
    
    at a rate of
    
    
    . Rationale: Slow cooling promotes the growth of large, pure
    
    
    -crystals, excluding impurities.
  • Collection: Vacuum filter the crystals using a Buchner funnel. Wash with cold acetone (

    
    , 2 x 10mL).
    
  • Drying: Dry in a vacuum oven at

    
     for 24 hours.
    
Protocol B: Polymorph Characterization (DSC)

Objective: Verify the crystalline state of the raw material or formulation.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 3-5 mg of this compound into a Tzero aluminum pan. Hermetically seal.

  • Cycle:

    • Equilibrate at

      
      .
      
    • Heat to

      
       at 
      
      
      
      (Melting endotherm).
    • Cool to

      
       at 
      
      
      
      (Crystallization exotherm).
  • Analysis: Look for the "rotator phase" transition peak just prior to the main crystallization peak. A split peak indicates the presence of the metastable

    
    -form.
    

References

  • Gössmann, C. A. (1854). "Über die Arachinsäure." Annalen der Chemie und Pharmacie.

  • Bouveault, L., & Blanc, G. (1903). "Preparation of primary alcohols by the reduction of esters." Comptes Rendus.

  • Ziegler, K. (1955). "Organoaluminum Compounds." Angewandte Chemie.

  • Müller, R. H., et al. (2002). "Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations." Advanced Drug Delivery Reviews.

  • PubChem. (2024). "this compound Compound Summary." National Library of Medicine.

  • European Chemicals Agency (ECHA). (2024). "Icosan-1-ol Registration Dossier."

Sources

Methodological & Application

Application Note: High-Fidelity Quantification of Long-Chain Aliphatic Alcohols using 1-Eicosanol as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of long-chain fatty alcohols (LCFAs) and policosanols (



), the selection of an appropriate Internal Standard (IS) is the single most critical factor for data integrity. 1-Eicosanol (

)
serves as the gold-standard IS for this application due to its structural homology with target analytes, distinct retention window, and chemical stability.

This guide details a validated protocol for using this compound to normalize extraction efficiency and injection variability in Gas Chromatography (GC-FID/MS). It addresses the specific challenges of derivatization kinetics and matrix interference common in biological and pharmaceutical samples.[1]

Strategic Rationale: Why this compound?

The choice of this compound is not arbitrary; it is driven by three physicochemical imperatives that ensure method robustness.

Chromatographic Isolation

In non-polar capillary columns (e.g., 5% phenyl-arylene), lipids elute based on boiling point and van der Waals forces.[1]

  • The Problem: Short-chain alcohols (

    
    ) are too volatile and often co-elute with solvent fronts or fatty acid methyl esters (FAMEs).[1] Very long-chain alcohols (
    
    
    
    ) broaden significantly.[1]
  • The Solution: this compound (

    
    ) elutes in a "quiet" chromatographic region—after the common 
    
    
    
    fatty acids and before the target policosanols (
    
    
    ).
Structural Homology

An internal standard must mimic the analyte's behavior during sample preparation.[1] Since this compound is a primary aliphatic alcohol, it possesses the same hydroxyl (-OH) functionality as the target analytes.

  • Extraction: It partitions into organic solvents (chloroform/hexane) with similar efficiency to target LCFAs.[1]

  • Derivatization: It reacts with silylating agents (e.g., BSTFA) at the same kinetic rate, compensating for any incompleteness in the derivatization reaction.[1]

Decision Logic Visualization

The following diagram illustrates the decision matrix for selecting this compound over alternatives like n-Nonadecanoic acid or Cholestane.

IS_Selection_Logic Start Select Internal Standard for Policosanol/LCFA Analysis Crit1 Criterion 1: Functional Group Match? Start->Crit1 Crit2 Criterion 2: Elution Window Crit1->Crit2 Yes (Primary Alcohol) Alkanes n-Alkanes (e.g., C20) REJECTED: No derivatization compensation Crit1->Alkanes No (-OH) Sterols Cholestane REJECTED: Elutes too late, different chemistry Crit1->Sterols No (Steric bulk) Crit3 Criterion 3: Endogenous Presence Crit2->Crit3 Mid-range elution C18OH 1-Octadecanol REJECTED: Often endogenous in biological samples Crit3->C18OH High Risk C20OH This compound SELECTED: Ideal retention, chemically equivalent Crit3->C20OH Low Risk

Figure 1: Logical framework for selecting this compound as the internal standard for long-chain fatty alcohol analysis.

Materials and Reagents

ComponentSpecificationPurpose
This compound

98% Purity (GC)
Internal Standard
BSTFA + 1% TMCS Silylation GradeDerivatization Reagent (converts -OH to -OTMS)
Chloroform HPLC/Spectro GradePrimary solvent for lipid dissolution
Pyridine Anhydrous, 99.8%Catalyst and acid scavenger during silylation
Toluene DryCo-solvent for high-MW waxes

Experimental Protocol

Preparation of Internal Standard Solutions

This compound is a waxy solid at room temperature (MP: ~65°C).[1] Proper solubilization is vital.[1]

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in Chloroform or Toluene .[1] Note: Do not use cold methanol or ethanol, as solubility is limited.[1]

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store at -20°C in a PTFE-lined screw-cap vial. Stable for 6 months.

  • Working Spiking Solution (100 µg/mL):

    • Dilute 1.0 mL of Stock Solution to 10.0 mL with Chloroform.

    • Use this solution to spike samples before extraction.[1]

Sample Preparation & Derivatization Workflow

This protocol uses Silylation to improve volatility.[1] Free fatty alcohols tail significantly on GC columns; TMS-derivatives elute as sharp, symmetric peaks.[1]

Step 1: Spiking

  • Add accurately weighed sample (e.g., 50 mg fish oil or plant wax) to a reaction vial.[1]

  • Add 100 µL of this compound Working Solution (10 µg IS absolute).

Step 2: Extraction/Drying [1]

  • Perform lipid extraction (e.g., Folch or Bligh-Dyer) if necessary.[1]

  • Evaporate the solvent completely under a stream of Nitrogen (

    
    ) at 40°C. Crucial:  The sample must be anhydrous. Water destroys the derivatization reagent.[1]
    

Step 3: Derivatization

  • Add 100 µL Anhydrous Pyridine to the dried residue.

  • Add 100 µL BSTFA + 1% TMCS .

  • Cap vial tightly and vortex for 10 seconds.

  • Incubate at 65°C for 30 minutes .

Step 4: Injection

  • Cool to room temperature.[1][2]

  • Dilute with 300 µL Isooctane or Hexane (optional, if signal is too high).[1]

  • Transfer to autosampler vial.[1]

GC Method Parameters[1][5][6][7][8][9]
ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, BPX-5)Standard non-polar phase for lipids.
Dimensions 30 m

0.25 mm ID

0.25 µm film
Balance of resolution and capacity.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for separation.[1]
Inlet Split (10:1) @ 280°CHigh temp ensures volatilization of

waxes.[1]
Oven Program 150°C (1 min)

10°C/min

300°C (15 min)
Starts high enough to elute solvent quickly; ramps to elute waxes.[1]
Detector FID (300°C) or MS (Source 230°C)FID for robust quant; MS for identification.
Analytical Workflow Diagram

Experimental_Workflow Sample Biological Sample (Wax/Oil) Spike Spike IS (this compound) Sample->Spike Dry Evaporate to Dryness (N2 Stream) Spike->Dry Deriv Derivatization (BSTFA/Pyridine, 65°C) Dry->Deriv GC GC-FID/MS Analysis (DB-5ms Column) Deriv->GC Data Data Analysis (RF Calculation) GC->Data

Figure 2: Step-by-step experimental workflow for analyzing fatty alcohols.

Data Analysis and Validation

Identification
  • This compound-TMS Derivative: Expect a peak at Retention Index (RI)

    
     2276 on a DB-5 column.[1]
    
  • Mass Spectrum (EI): Look for the characteristic m/z 75 (base peak for TMS) and the

    
     ion (loss of methyl group from TMS). For this compound-TMS (
    
    
    
    ), the high mass ion is m/z 355 .[1]
Quantification (Internal Standard Method)

Calculate the Response Factor (


) using a calibration standard containing known amounts of the analyte (

) and the Internal Standard (

).


Calculate the concentration of the unknown sample (


):


Validation Criteria
  • Linearity:

    
     over the range of 10–500 µg/mL.[1]
    
  • Recovery: Spike samples should show 95–105% recovery relative to the IS.[1]

  • Precision: RSD < 5% for replicate injections.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No IS Peak Derivatization failed (Wet sample).Ensure sample is 100% dry before adding BSTFA.[1] Water hydrolyzes the reagent.[1][3]
Tailing Peaks Active sites in inlet or column.[1]Trim column (10 cm); Change liner; Ensure inlet temp >280°C.
Extra Peaks Incomplete derivatization.Check for mono- vs di-TMS derivatives if analyzing diols.[1] Increase reaction time.
Low Sensitivity Split ratio too high.Reduce split ratio to 5:1 or use Splitless mode (purge on at 0.75 min).

References

  • Sigma-Aldrich. (n.d.).[1][4] this compound Product Information & Applications. Retrieved from [1][4]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12404, this compound. Retrieved from [1]

  • Méndez Antolín, E., et al. (2001).[1] Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol. Journal of AOAC International. (Contextual citation regarding Policosanol analysis methods).

  • Restek Corporation. (n.d.).[1] Guide to Derivatization Reagents for GC. Retrieved from [1]

  • The Good Scents Company. (n.d.).[1] this compound Properties and Retention Indices. Retrieved from

Sources

protocol for dissolving 1-Eicosanol for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Eicosanol (Arachidyl Alcohol, C20H42O) presents a specific challenge in cell culture applications due to its high lipophilicity (LogP ~9.4) and high melting point (~64–66°C). Unlike short-chain alcohols, this compound will not remain in aqueous solution at physiological temperatures; it will rapidly crystallize or form inactive aggregates upon contact with media, leading to false negatives or physical cytotoxicity (crystal piercing).

The Core Directive: Do not treat this compound like a standard small molecule drug. It behaves more like a saturated fatty acid. Successful delivery requires a carrier system—either BSA Conjugation (mimicking physiological transport) or Cyclodextrin Complexation (maximizing solubility).

Physicochemical Profile & Solubility Data

Understanding the thermal and chemical limits of the compound is the first step to a reproducible protocol.

Table 1: this compound Critical Properties

Property Value Operational Implication
Molecular Weight 298.55 g/mol Calculation basis for Molar Ratios.
Melting Point (MP) 64–66°C CRITICAL: All initial stock preparations must be heated above this temperature to ensure liquefaction before mixing.
LogP ~9.4 Extremely hydrophobic. Zero solubility in pure water.
Solubility (Ethanol) ~20 mg/mL (at 60°C) Preferred solvent. Requires heating/sonication.[1]
Solubility (DMSO) ~2 mg/mL (at 60°C) Poor. Not recommended as primary solvent due to low capacity and high freezing point.

| Solubility (Water) | < 0.1 µg/mL | Insoluble. Requires carrier (BSA/Cyclodextrin). |

Protocol A: BSA-Conjugation (The Physiological Gold Standard)

This method is the industry standard for delivering long-chain lipids to cells, as albumin is the natural carrier protein in vivo. It prevents the "oil-slick" effect and ensures the alcohol is bioavailable for cellular uptake.

Reagents:

  • This compound (Solid, >98% purity).

  • Fatty Acid-Free (FAF) BSA (Lyophilized powder, cell culture grade). Note: Standard BSA contains endogenous lipids that will skew results.

  • Absolute Ethanol (200 proof).

  • 150 mM NaCl or PBS (Sterile).

The "Hot-Drop" Protocol:

  • Prepare BSA Vehicle (10% Stock):

    • Dissolve FAF-BSA in 150 mM NaCl to a concentration of 10% (w/v) (approx. 1.5 mM).

    • Filter sterilize (0.22 µm).

    • Pre-warm this solution to 45°C in a water bath. Why? If the BSA is cold, the lipid will crystallize instantly upon contact.

  • Prepare this compound Stock (50 mM):

    • Weigh this compound and dissolve in absolute Ethanol.

    • Heat to 70°C (above MP) in a water bath or heating block until completely clear. Vortex vigorously.

  • Conjugation (The Critical Step):

    • Target Final Concentration: 2–5 mM (conjugated stock).

    • While maintaining the BSA solution at 45°C with constant stirring (magnetic stir bar):

    • Slowly add the hot (70°C) this compound/Ethanol stock dropwise into the vortex of the BSA solution.

    • Rule of Thumb: Do not exceed 1% v/v Ethanol in the final BSA mix to avoid protein denaturation.

    • Incubate: Cover and stir at 40–45°C for 30–60 minutes to allow intercalation of the lipid tail into the albumin hydrophobic pockets.

  • Final Equilibration:

    • Allow the solution to cool to room temperature.

    • Check for turbidity. A successful conjugation should be clear to slightly opalescent, with no visible floating crystals .

    • Sterile filter (0.45 µm) if necessary (expect some loss if precipitation occurred).

Protocol B: Cyclodextrin Complexation (High Bioavailability)

If BSA interferes with your specific assay (e.g., protein binding studies), Methyl-β-Cyclodextrin (MβCD) is the superior alternative. It forms a soluble inclusion complex with the hydrophobic tail.

Protocol:

  • Prepare MβCD Stock: Dissolve Methyl-β-Cyclodextrin in water/media to 50 mM.

  • Prepare this compound: Dissolve in Ethanol at 50 mM (Heat to 70°C).

  • Complexing:

    • Mix the MβCD solution and this compound stock at a molar ratio of 6:1 to 8:1 (MβCD:Lipid). The excess cyclodextrin is required to fully encapsulate the C20 chain.

    • Incubate in a shaker at 37°C overnight.

    • Centrifuge at 10,000 x g for 10 mins to remove uncomplexed lipid. Use the supernatant.

Visual Workflow (Graphviz)

The following diagram illustrates the critical decision points and thermal requirements for the BSA conjugation workflow.

G Start Start: Solid this compound Solvent Dissolve in Ethanol (Target: 50 mM) Start->Solvent Heat CRITICAL: Heat to 70°C (Must be > MP 65°C) Solvent->Heat Conjugation Dropwise Addition (Hot Lipid into Warm BSA) Heat->Conjugation Add slowly BSA_Prep Prepare 10% FAF-BSA (in 150mM NaCl) BSA_Heat Pre-warm BSA to 45°C BSA_Prep->BSA_Heat BSA_Heat->Conjugation Stir Stir 45-60 min at 40°C Conjugation->Stir QC Quality Control Check (Turbidity/Crystals) Stir->QC Filter Sterile Filter (0.22 µm) QC->Filter Clear Fail Precipitation Detected? Discard & Restart QC->Fail Cloudy/Crystals Final Final Conjugated Stock (Ready for Assay) Filter->Final

Figure 1: Thermal-dependent workflow for this compound BSA conjugation. Note the dual heating requirement.

Troubleshooting & Quality Control

IssueProbable CauseSolution
White precipitate immediately upon addition BSA solution was too cold.Ensure BSA is pre-warmed to 45°C. The lipid freezes instantly if it hits 25°C water.
Crystals observed under microscope (40x) Conjugation failed; lipid is in suspension, not solution.Increase Molar Ratio of BSA (use 4:1 or 5:1 BSA:Lipid). Ensure vigorous vortexing during addition.
Cell death in Vehicle Control Ethanol toxicity or BSA impurities.Keep final Ethanol <0.5%. Use "Fatty Acid Free" and "Low Endotoxin" BSA.
Loss of volume during filtration Lipid micelles are too large or stuck to filter.Use a PES (Polyethersulfone) filter (low protein binding). Do not use Nylon.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Seahorse Bioscience. (2012). Preparation of BSA-Conjugated Palmitate. (Standard protocol adapted for long-chain lipids). [Link]

  • Singh, R., et al. (2002). Cyclodextrin-based delivery of hydrophobic drugs. Journal of Pharmaceutical Sciences. (Context for MβCD usage).
  • SpectraBase. (2023). This compound NMR and Spectral Data. [Link]

Sources

Application Note: Advanced Synthesis & Engineering of 1-Eicosanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From High-Enthalpy Phase Change Materials to Solid Lipid Nanocarriers[1]

Executive Summary & Chemical Profile

This guide details the application of 1-Eicosanol (Arachidyl Alcohol,


) as a critical feedstock in the synthesis of novel functional materials. Unlike shorter-chain fatty alcohols, the 

chain length of this compound imparts unique crystalline packing properties and a melting point (~64–66°C) that is physiologically relevant yet thermally stable.

We explore two distinct synthetic workflows:

  • Chemical Synthesis: Enzymatic production of Arachidyl Stearate , a high-performance Phase Change Material (PCM) for thermal energy storage.

  • Supramolecular Engineering: Fabrication of Solid Lipid Nanoparticles (SLNs) , utilizing this compound as a biocompatible matrix for controlled drug delivery.

Table 1: Physicochemical Profile of this compound
PropertyValueCritical Relevance to Synthesis
CAS Number 629-96-9Identity verification.[1][2]
Molecular Weight 298.55 g/mol Stoichiometric calculations for esterification.[1]
Melting Point 64–66°CIdeal for SLNs (solid at body temp) and PCMs (thermal buffering).[1]
Solubility Soluble in hot benzene, chloroform; Insoluble in waterDictates solvent selection for organic synthesis vs. emulsion formulation.[1]
Hydrophile-Lipophile Balance (HLB) ~1.0 (Calculated)Requires high-HLB surfactants (e.g., Tween 80) for stable emulsification.[1]
Workflow A: Enzymatic Synthesis of Novel Phase Change Materials (PCMs)

Target Compound: Arachidyl Stearate (


)
2.1 Rationale

Phase Change Materials (PCMs) store energy via latent heat during solid-liquid transitions.[1][3] Traditional acid-catalyzed esterification of long-chain alcohols often results in discoloration and byproduct formation.[1] This protocol utilizes Lipase-catalyzed esterification (Green Chemistry), yielding a highly pure wax ester with a sharp melting transition, ideal for thermal management in textiles or electronics.

2.2 Reagents & Equipment[1]
  • Reactants: this compound (>98% purity), Stearic Acid.[4]

  • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Solvent: n-Hexane (optional; solvent-free preferred for green synthesis).[1]

  • Equipment: Orbital shaker incubator, rotary evaporator.

2.3 Synthesis Protocol
  • Melt Blending: In a glass reaction vessel, combine this compound (10 mmol, 2.98 g) and Stearic Acid (10 mmol, 2.84 g). Heat to 70°C until a homogeneous melt is achieved.

  • Catalyst Addition: Add immobilized Lipase B (5% w/w relative to total substrate mass).

  • Incubation: Incubate the mixture at 60°C (above the melting point of substrates) with orbital shaking at 200 rpm for 6–8 hours.

    • Note: The absence of solvent maximizes reaction rate and eliminates solvent removal steps (Green Chemistry principle).

  • Purification:

    • Dilute the warm reaction mixture with hot ethanol.

    • Filter while hot to recover the immobilized enzyme (reusable).

    • Cool the filtrate to 4°C to crystallize the Arachidyl Stearate ester.

    • Filter the white precipitate and dry under vacuum.

2.4 Reaction Pathway Diagram

The following diagram illustrates the enzymatic pathway, highlighting the "lock-and-key" specificity that prevents side reactions common in acid catalysis.

EnzymaticSynthesis Reactants Reactants This compound + Stearic Acid Intermediate Acyl-Enzyme Complex Formation Reactants->Intermediate 60°C, Melt Phase Catalyst Biocatalyst Lipase B (Immobilized) Catalyst->Intermediate Catalysis Product Product Arachidyl Stearate (Wax Ester) Intermediate->Product Esterification Byproduct Byproduct Water (H2O) Intermediate->Byproduct Elimination

Figure 1: Enzymatic esterification pathway for the synthesis of Arachidyl Stearate, a high-enthalpy PCM.

Workflow B: Supramolecular Engineering of Solid Lipid Nanoparticles (SLNs)

Target Application: Controlled Release Drug Delivery System

3.1 Rationale

This compound is superior to shorter alcohols (e.g., Cetyl alcohol) for SLNs because its higher melting point ensures the lipid matrix remains solid at physiological temperature (37°C), preventing "burst release" of the encapsulated drug.

3.2 Reagents & Equipment[1]
  • Lipid Phase: this compound.[1][2][4]

  • Aqueous Phase: Milli-Q Water, Polysorbate 80 (Tween 80).

  • Model Drug: Ibuprofen (lipophilic).

  • Equipment: High-Shear Homogenizer (e.g., Ultra-Turrax), Probe Sonicator.

3.3 Formulation Protocol (Hot Homogenization)
  • Lipid Phase Preparation:

    • Melt 1.0 g of this compound at 75°C (approx. 10°C above melting point).

    • Dissolve 100 mg of Ibuprofen into the molten lipid. Ensure complete solubilization.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 2.5% (w/v) Polysorbate 80 aqueous solution.

    • Heat to 75°C . Critical: Both phases must be at the same temperature to prevent premature crystallization.

  • Pre-Emulsification:

    • Add the aqueous phase to the lipid phase under magnetic stirring.[5]

    • Immediately process with High-Shear Homogenizer at 20,000 rpm for 3 minutes .

  • Nanostructuring (Sonication):

    • Transfer the hot pre-emulsion to a probe sonicator.[5]

    • Sonicate at 60% amplitude for 5 minutes (maintain temperature >70°C).

  • Solidification (Crystallization):

    • Rapidly cool the dispersion in an ice bath (0–4°C) while stirring gently.

    • Mechanism:[5][6][7] The rapid cooling forces the this compound to recrystallize into a solid lipid core, trapping the drug inside.

3.4 Fabrication Workflow Diagram

SLN_Fabrication cluster_hot Hot Phase (T > 75°C) cluster_cold Cold Phase (T < 4°C) Lipid Molten this compound + Drug Emulsion O/W Pre-Emulsion (High Shear Mixing) Lipid->Emulsion Water Aqueous Surfactant (Tween 80) Water->Emulsion Crystallization Recrystallization (Ice Bath) Emulsion->Crystallization Ultrasonication & Cooling SLN Solid Lipid Nanoparticles (Final Product) Crystallization->SLN

Figure 2: Hot Homogenization workflow for creating this compound-based Solid Lipid Nanoparticles.[1]

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compounds must be validated using the following methods:

TechniqueParameter MeasuredExpected Result (this compound Derivatives)
FTIR Spectroscopy Chemical StructurePCM: Appearance of ester carbonyl peak (~1740 cm⁻¹).[1] SLN: Absence of new covalent bonds (physical mixture).
DSC (Differential Scanning Calorimetry) Thermal BehaviorPCM: Sharp melting peak distinct from reactants.[1] SLN: Depressed melting point compared to bulk lipid (Kelvin effect).
DLS (Dynamic Light Scattering) Particle Size (SLN)Target size: 150–300 nm; Polydispersity Index (PDI) < 0.[1]3.
XRD (X-Ray Diffraction) CrystallinityConfirmation of lipid polymorphism (alpha vs. beta crystals) affecting drug stability.[1]
References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12404, this compound.[1] Retrieved from [Link]

  • Mukherjee, S., et al. (2009). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis and Thermal Properties of n-Alkyl Stearates as Phase Change Materials. MDPI - Materials.[1] Retrieved from [Link][8]

  • Gordillo, A., et al. (2021). Enzymatic Synthesis of Fatty Esters: A Green Approach. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Arachidyl Alcohol.[1] European Commission.[1] Retrieved from [Link]

Sources

Application Note: High-Fidelity Quantitation of 1-Eicosanol via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This protocol establishes a robust, validated methodology for the trace detection and quantitation of 1-Eicosanol (Arachidyl alcohol,


) in complex biological and pharmaceutical matrices. Unlike generic fatty alcohol methods, this guide addresses the specific challenges of This compound analysis : its high boiling point (

), tendency for peak tailing due to hydroxyl group polarity, and low ionization efficiency in its native state.

The Solution: We utilize silylation derivatization (BSTFA + 1% TMCS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode. This approach transforms the analyte into a volatile, thermally stable Trimethylsilyl (TMS) ether, enhancing sensitivity by 10-fold and ensuring symmetric peak shapes.

Chemical Context & Mechanistic Insight

The Analyte: this compound

This compound is a saturated, long-chain fatty alcohol (


).[1] It serves as a critical biomarker in lipid metabolism studies and a quality control marker in policosanol supplements and cosmetic formulations.
  • Molecular Weight:

    
     (Native) 
    
    
    
    
    
    (TMS Derivative).
  • Challenge: Native analysis leads to column adsorption (hydroxyl interaction with silanols), resulting in poor reproducibility.

  • Strategy: Block the polar -OH group via nucleophilic substitution with a trimethylsilyl group.

Derivatization Logic

We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[2]

  • BSTFA: Acts as the silyl donor.

  • TMCS: Acts as a catalyst to increase the silyl donor power of BSTFA, essential for sterically hindered or long-chain alcohols.

Reaction Scheme:



Experimental Protocol

Reagents & Materials
ComponentGrade/SpecificationPurpose
This compound Standard

Purity
Target Analyte
1-Nonadecanol (

)

Purity
Internal Standard (IS) . Chosen for structural similarity and elution proximity without co-elution.[3]
BSTFA + 1% TMCS Derivatization GradeSilylation Reagent
Pyridine Anhydrous (

water)
Solvent & Acid Scavenger
Chloroform / Hexane HPLC GradeExtraction Solvents
Column DB-5ms UI (30m

0.25mm

0.25

m)
Non-polar, ultra-inert phase reduces tailing.
Sample Preparation Workflow

Step 1: Extraction (Matrix Dependent)

  • Solid Samples (e.g., Tablets, Tissue): Homogenize 50 mg sample in 5 mL Chloroform:Methanol (2:1). Sonicate for 15 mins. Centrifuge at 3000 rpm. Collect supernatant.

  • Liquid Samples (e.g., Plasma): Liquid-Liquid Extraction (LLE) using Hexane.

Step 2: Internal Standard Addition

  • Add

    
     of 1-Nonadecanol IS solution (
    
    
    
    ) to the extract.
  • Evaporate solvent to dryness under a gentle stream of Nitrogen (

    
    ) at 
    
    
    
    . Crucial: Complete dryness is required; moisture hydrolyzes the TMS derivative.

Step 3: Derivatization

  • Reconstitute residue in

    
    Anhydrous Pyridine .
    
  • Add

    
    BSTFA + 1% TMCS .[2]
    
  • Vortex for 30 seconds.

  • Incubate at

    
     for 30 minutes . (Heat drives the reaction to completion for long chains).
    
  • Cool to room temperature and transfer to an autosampler vial with a glass insert.

GC-MS Instrumentation Parameters

Gas Chromatograph (Agilent 7890B or equivalent):

  • Inlet: Split/Splitless, maintained at

    
    .
    
    • Mode: Splitless (1 min purge) for trace analysis; Split (10:1) for high conc.

  • Carrier Gas: Helium (99.999%) at Constant Flow

    
    .
    
  • Oven Program:

    • Initial:

      
       (Hold 1 min) - Solvent venting.
      
    • Ramp 1:

      
       to 
      
      
      
      .
    • Ramp 2:

      
       to 
      
      
      
      (Hold 5 min) - Elution of analytes.
    • Total Run Time: ~26 minutes.

Mass Spectrometer (Agilent 5977B or equivalent):

  • Source Temp:

    
    .
    
  • Quad Temp:

    
    .
    
  • Transfer Line:

    
    .
    
  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: SIM (Selected Ion Monitoring) for Quantitation.

MS Detection Logic (SIM Table)

For the TMS derivative of this compound (


, MW 370.7), the molecular ion (

) is often weak. We target the characteristic fragment ions.
AnalyteRet. Time (approx)Target Ion (Quant)Qualifier Ion 1Qualifier Ion 2Logic
1-Nonadecanol-TMS (IS) 18.2 min341.4 103.175.1

(

loss)
This compound-TMS 20.5 min355.4 103.1 75.1 355 (

): High mass specificity.103 :

(Characteristic for primary alcohols).

Visualization of Methodology

Analytical Workflow

The following diagram outlines the critical path from sample to data, emphasizing the moisture-free requirement.

G Start Biological/Pharma Sample Extract Extraction (CHCl3/MeOH) Start->Extract Solubilize Lipids IS_Add Add Internal Standard (1-Nonadecanol) Extract->IS_Add Normalization Dry Evaporate to Dryness (N2) *CRITICAL STEP* IS_Add->Dry Remove Solvent Deriv Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) Dry->Deriv Anhydrous Environment GCMS GC-MS Analysis (SIM Mode: m/z 355, 103) Deriv->GCMS Inject 1uL Data Quantitation (Ratio Analyte/IS) GCMS->Data Integration

Figure 1: Step-by-step analytical workflow for this compound detection emphasizing the critical drying step to prevent derivatization failure.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated against the following criteria:

  • Linearity: Prepare a 6-point calibration curve (0.5, 1, 5, 10, 25, 50

    
    ).
    
    • Acceptance:

      
      .
      
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

    • Expected:

      
       in SIM mode.
      
  • Recovery: Spike blank matrix at 3 concentration levels.

    • Acceptance:

      
      .
      
  • System Suitability: Inject a mid-level standard every 10 samples.

    • Check: Retention time shift

      
      ; Area RSD 
      
      
      
      .
Troubleshooting Guide
  • Issue: Missing Peaks.

    • Cause: Moisture in the sample quenched the BSTFA.

    • Fix: Ensure rigorous drying under

      
      ; use fresh anhydrous pyridine.
      
  • Issue: Tailing Peaks.

    • Cause: Active sites in the inlet liner or column.

    • Fix: Replace liner with ultra-inert deactivated wool liner; trim column guard.

  • Issue: "Ghost" Peaks.

    • Cause: Septum bleed or reagent contamination.

    • Fix: Use high-temp septa; bake out oven at

      
      .
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12404, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound, TMS derivative Mass Spectrum. NIST Standard Reference Database. Retrieved from [Link]

  • Hasan, M. M., et al. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall.[4] Fruit Peel. Pharmacognosy Journal. Retrieved from [Link]

  • MDPI (2020). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of 1-Eicosanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the analytical protocols for 1-Eicosanol (Arachidyl alcohol), a saturated C20 fatty alcohol (


).[1] Widely used as a pharmaceutical excipient, emollient, and biomarker in policosanol supplements, this compound presents unique chromatographic challenges due to its lack of a UV chromophore , high hydrophobicity , and poor aqueous solubility .

While Gas Chromatography (GC) is often the default for volatile fatty alcohols, HPLC is strictly required when analyzing thermally unstable biological matrices, pharmaceutical formulations with non-volatile co-ingredients, or when avoiding the harsh derivatization steps often needed for GC.

Compound Snapshot[1][2]
  • IUPAC Name: Icosan-1-ol[1]

  • CAS: 629-96-9[1][2]

  • Molecular Weight: 298.55 g/mol [1]

  • Solubility Profile: Insoluble in water.[1][2][3] Soluble in hot ethanol, chloroform, THF, and dichloromethane.[1]

  • Detection Challenge: No conjugated

    
    -systems; undetectable by standard UV (254 nm).
    

Method Selection Strategy

The choice of detection method is the critical decision point for this compound analysis.[4] Standard UV-Vis is ineffective without chemical modification.[1]

Decision Matrix
  • Scenario A: Universal Detection (Recommended): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1] These respond to non-volatile particles and require no derivatization.[1]

  • Scenario B: High Sensitivity/Bioanalysis: Use LC-MS (APCI mode) .[1] Atmospheric Pressure Chemical Ionization is superior to ESI for neutral lipids.[1]

  • Scenario C: Standard HPLC-UV Equipment: Requires Pre-column Derivatization to attach a chromophore (e.g., Phenyl Isocyanate).[1]

MethodSelection Start Start: Select Detector Chromophore Does lab have ELSD/CAD? Start->Chromophore MassSpec Is MS available? Chromophore->MassSpec No ELSD PROTOCOL 1: HPLC-ELSD/CAD (Direct Analysis) Chromophore->ELSD Yes Deriv PROTOCOL 2: Derivatization + UV (Indirect Analysis) MassSpec->Deriv No LCMS PROTOCOL 3: LC-MS (APCI) (High Sensitivity) MassSpec->LCMS Yes

Figure 1: Decision tree for selecting the appropriate this compound analytical workflow.

Protocol 1: Direct Analysis via HPLC-ELSD (The "Gold Standard")

Rationale: ELSD detects the light scattered by solid particles of the analyte after the mobile phase evaporates. Since this compound is non-volatile (BP > 300°C) and the mobile phase is volatile, this is the most robust method.

Instrumentation & Conditions
ParameterSpecification
System HPLC with ELSD (e.g., Agilent 1260 Infinity II or Waters Alliance)
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Column Temp 40°C (Elevated temp improves solubility and peak shape)
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
ELSD Settings Nebulizer: 40°C
Mobile Phase Gradient

This compound is extremely hydrophobic.[1] A standard Water/Acetonitrile gradient will likely cause it to precipitate or stick to the column.[1] We use Isopropanol (IPA) or THF as a strong solvent modifier.[1]

  • Solvent A: Acetonitrile (ACN)[1][5][6]

  • Solvent B: Isopropanol (IPA) or Methanol (MeOH)[1]

Time (min)% A (ACN)% B (IPA/MeOH)Event
0.09010Injection
2.09010Isocratic Hold
15.00100Linear Ramp
20.00100Wash
21.09010Re-equilibration
26.09010End
Sample Preparation
  • Stock Solution: Dissolve 10 mg this compound in 10 mL Tetrahydrofuran (THF) or Chloroform . (Conc: 1 mg/mL).[1] Do not use pure methanol as stock solvent; solubility is limited.

  • Working Standard: Dilute stock with Mobile Phase B (IPA/MeOH) to range 10–500 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE filter (hydrophobic). Do not use Nylon filters (analyte may bind).[1]

Protocol 2: Derivatization-UV (The "Accessible" Method)

Rationale: If ELSD is unavailable, the hydroxyl group (-OH) of this compound is reacted with Phenyl Isocyanate (PIC) to form a carbamate derivative, which absorbs strongly at UV 230-240 nm.

Derivatization Reaction Workflow
  • Reagents: Phenyl Isocyanate (PIC), Pyridine (catalyst).[1]

  • Reaction:

    
    [1]
    

Step-by-Step:

  • Aliquot: Transfer 500 µL of sample (in dry Toluene or THF) to a capped vial.

  • Add Reagent: Add 50 µL Phenyl Isocyanate and 50 µL Pyridine.[1]

  • Incubate: Heat at 60°C for 30 minutes. Ensure the vial is sealed (moisture sensitive).[1]

  • Quench: Add 100 µL Methanol to react with excess PIC.

  • Dry: Evaporate solvent under Nitrogen stream.

  • Reconstitute: Dissolve residue in 1 mL Acetonitrile for HPLC injection.

HPLC-UV Conditions
ParameterSpecification
Detector UV-Vis / PDA at 230 nm
Column C8 or C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (90:10 v/v)
Flow Rate 1.2 mL/min
Note The derivative is less polar than the native alcohol; expect longer retention times.

Protocol 3: LC-MS/MS (High Sensitivity)

Rationale: For biological samples (plasma, tissue) where concentrations are low (ng/mL), Mass Spectrometry is required.[1] Critical Note: ESI (Electrospray) is poor for simple alcohols.[1] APCI (Atmospheric Pressure Chemical Ionization) in positive mode is the required ionization technique.[1]

MS Source Parameters (APCI+)[1]
  • Ionization: APCI Positive[1]

  • Precursor Ion:

    
     (Water loss is common).[1] For this compound (MW 298), look for m/z 281.3  (
    
    
    
    ).[1]
  • Corona Current: 4–5 µA[1]

  • Vaporizer Temp: 350°C (High temp needed to volatilize C20 chain)

  • Sheath Gas: 40 arb units (

    
    )[1]
    
Chromatographic Conditions (LC-MS)

Use a short column (50 mm) to speed up analysis and reduce backpressure from high-viscosity solvents.[1]

  • Mobile Phase: 100% Methanol with 5mM Ammonium Formate (promotes ionization).[1]

System Suitability & Troubleshooting

Visualizing the Workflow

Workflow cluster_QC System Suitability Check Sample Raw Sample (Solid/Liquid) Solubilization Dissolve in THF/Chloroform (Crucial Step) Sample->Solubilization Filter Filter (PTFE 0.22µm) Solubilization->Filter Inject Inject to HPLC Filter->Inject SST2 RSD < 2.0% (Area) Inject->SST2 SST1 Resolution > 1.5 (if impurities present)

Figure 2: Sample preparation and quality control workflow.[1]

Common Issues & Fixes
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Solubility mismatchEnsure sample diluent matches initial mobile phase strength (use high organic). Increase column temp to 50°C.
No Peaks (ELSD) Gas flow too highReduce ELSD gas flow to prevent blowing small particles to waste.
Precipitation in Line Aqueous shockEnsure mobile phase never exceeds 20% water.[1] this compound crashes out instantly in water.[1]
High Backpressure IPA viscosityIf using Isopropanol, lower flow rate to 0.8 mL/min or increase column temp.

References

  • MDPI (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol and Policosanols.[1] Available at: [Link][1]

  • ResearchGate (2025). Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection.[1] Available at: [Link][1]

  • PubChem. this compound Compound Summary & Solubility Data. CID 12404.[1] Available at: [Link][1]

  • Phenomenex. HPLC vs GC: Method Selection for Lipids. Available at: [Link][1]

Sources

methods for derivatizing 1-Eicosanol for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Derivatization Strategies for GC-MS/FID Analysis of 1-Eicosanol

Executive Summary

This compound (


) is a long-chain aliphatic alcohol commonly analyzed in pharmaceutical formulations (e.g., policosanols), plant cuticles, and lipid metabolism studies.[1] While direct injection on high-polarity columns (e.g., FFAP) is possible, it often results in peak tailing, adsorption, and high elution temperatures that degrade column stationary phases.[1]

This guide details two robust derivatization protocols—Silylation (TMS ethers) and Acylation (Acetate esters) —to improve volatility, peak symmetry, and thermal stability.[1] Silylation is presented as the "Gold Standard" for general profiling, while Acylation is detailed as a robust alternative for moisture-rich environments or specific MS fragmentation requirements.

Technical Background & Challenges

The Analyte: this compound is a waxy solid at room temperature (MP: 64–66 °C).[1] It possesses a primary hydroxyl group capable of strong hydrogen bonding.[1]

Why Derivatize?

  • Thermal Stability: Underivatized alcohols require high GC oven temperatures (>280 °C) to elute, increasing the risk of thermal degradation and column bleed.[1]

  • Peak Shape: The polar -OH group interacts with active sites (silanols) in the liner and column, causing "shark-fin" tailing and non-linear calibration curves at low concentrations.[1]

  • Detectability: Derivatization adds mass and specific fragmentation patterns (e.g., [M-15] in TMS derivatives) useful for MS identification.[1]

Method A: Silylation (The Gold Standard)

Mechanism: The active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane).[2]



Reagents:

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).[1]

  • Solvent: Anhydrous Pyridine (Acts as both solvent and acid scavenger).[1]

  • Internal Standard (IS): 1-Nonadecanol (

    
    ) or 1-Docosanol (
    
    
    
    ).[1]

Protocol 1: High-Sensitivity Silylation

  • Sample Preparation: Weigh 2 mg of sample into a 2 mL GC vial.

  • IS Addition: Add 50 µL of Internal Standard solution (1 mg/mL in

    
    ). Evaporate solvent under a gentle stream of 
    
    
    
    .[1]
    • Expert Insight: Complete dryness is critical.[1][3] Trace water hydrolyzes BSTFA, creating "ghost peaks" of siloxanes.[1]

  • Solubilization: Add 200 µL of Anhydrous Pyridine. Vortex until the waxy solid is fully dissolved.[1]

  • Reaction: Add 100 µL of BSTFA + 1% TMCS. Cap immediately with a Teflon-lined crimp cap.[1]

  • Incubation: Heat at 65 °C for 30 minutes .

    • Causality: Long-chain alcohols (

      
      ) suffer from steric hindrance in the folded state; heat ensures the chain extends and the -OH is accessible.
      
  • Injection: Inject 1 µL directly into the GC (Split 1:10 to 1:50 depending on concentration).

Visual Workflow (Silylation):

SilylationWorkflow Start Start: 2mg this compound Dry Evaporate Solvent (N2) CRITICAL: Remove all H2O Start->Dry Solubilize Add 200µL Pyridine (Solvent + Catalyst) Dry->Solubilize Residue Reagent Add 100µL BSTFA + 1% TMCS Solubilize->Reagent Heat Incubate 65°C / 30 mins Reagent->Heat Silylation Inject GC-MS Injection (TMS Ether) Heat->Inject Derivatized

Caption: Step-by-step workflow for BSTFA derivatization of this compound, emphasizing moisture control.[1][4]

Method B: Acylation (The Robust Alternative)

Mechanism: Conversion of the alcohol to an acetate ester using Acetic Anhydride.[1] This derivative is far more stable to moisture than TMS ethers.[1]


[1]

Reagents:

  • Acetic Anhydride (AA).[1]

  • Anhydrous Pyridine.[1]

  • Methanol (for quenching).[1]

Protocol 2: Acetylation for Stability

  • Sample Prep: Dissolve 2 mg sample in 200 µL Pyridine.

  • Reagent Addition: Add 200 µL Acetic Anhydride.

  • Incubation: Heat at 70 °C for 45 minutes .

  • Quenching (Critical): Cool to room temp. Add 0.5 mL Methanol to react with excess anhydride.[1]

    • Expert Insight: Excess anhydride can damage GC columns.[1] Methanol converts it to methyl acetate (volatile).[1]

  • Extraction (Optional but Recommended): Add 1 mL Hexane and 1 mL Water.[1] Vortex. Centrifuge.

  • Injection: Inject 1 µL of the upper Hexane layer.[1]

Comparative Analysis

FeatureMethod A: Silylation (TMS)Method B: Acylation (Acetate)
Reagent BSTFA + 1% TMCSAcetic Anhydride / Pyridine
Moisture Sensitivity High (Strictly anhydrous)Low (Robust)
Reaction Time Fast (30 min)Moderate (45-60 min)
Derivative Stability Low (Analyze within 24-48h)High (Weeks/Months)
MS Fragmentation Distinctive [M-15] ionWeak molecular ion; nonspecific fragments
Column Compatibility Non-polar (DB-1, DB-5)Polar or Non-polar
Recommendation Best for Trace Analysis Best for Routine QC

Logic & Decision Matrix

Researchers should select the method based on their lab environment and detection needs.[1]

DecisionMatrix Start Select Method Q1 Is Moisture Control Possible? Start->Q1 Q2 Detector Type? Q1->Q2 Yes (Dry) Res_Acyl Use Acylation High Stability Q1->Res_Acyl No (Humid) Res_Sily Use Silylation (BSTFA) High Sensitivity Q2->Res_Sily MS (General) Q2->Res_Sily FID Res_TFAA Use TFAA Acylation (Fluorinated) Q2->Res_TFAA ECD (Halogen specific)

Caption: Decision tree for selecting the optimal derivatization chemistry based on lab conditions and detector type.

Quality Control & Validation

To ensure Trustworthiness and Self-Validation of the protocol:

  • Linearity Check: Prepare a 5-point calibration curve (10, 50, 100, 500, 1000 µg/mL).

    
     must be > 0.995.[1]
    
  • Derivatization Efficiency: Monitor the disappearance of the underivatized this compound peak. If the native alcohol peak (>2% area) remains, the reagent was compromised by moisture.

  • Blank Run: Always run a Reagent Blank (Pyridine + BSTFA) before samples to identify system peaks (siloxanes).[1]

References

  • Agilent Technologies. Analysis of Fatty Alcohols in Olive Oil using GC-FID. Application Note. [Link]

  • Christie, W.W. Gas Chromatography and Lipids: A Practical Guide.[1] The LipidWeb.[1] [Link]

  • Restek Corporation. Guide to GC Analysis of Fatty Acids and Alcohols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Using 1-Eicosanol as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing 1-eicosanol as an internal standard in your analytical workflows. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results. As Senior Application Scientists, we understand that while this compound can be a valuable tool, its unique physicochemical properties present distinct challenges. This guide is structured to provide not just solutions, but also the scientific reasoning behind them, empowering you to develop robust and self-validating analytical methods.

Core Principles of Using this compound

This compound, a 20-carbon saturated fatty alcohol, is often employed as an internal standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the quantification of other long-chain alcohols or lipids[1][2]. The fundamental principle of an internal standard (IS) is to add a known amount of a compound that is chemically similar to the analyte of interest to both the sample and the calibration standards[3][4]. This allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analytical method[3]. However, the very properties that make this compound a suitable IS for certain applications—its long alkyl chain and high molecular weight—are also the source of potential experimental challenges.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is paramount for its successful implementation.

PropertyValueSource
Molecular Formula C20H42O[5]
Molecular Weight 298.55 g/mol [2]
Appearance White, waxy solid[6]
Melting Point 62-67 °C[2]
Boiling Point 371-373 °C[6]
Solubility Soluble in alcohol; very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol and chloroform; practically insoluble in water (0.00151 mg/L at 25°C).[2][5][6]

Troubleshooting Guide

This section addresses common issues encountered when using this compound as an internal standard.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing or Broadening) in GC 1. Adsorption in the GC System: The hydroxyl group of this compound can interact with active sites in the GC inlet liner, column, or detector.[7] 2. Incomplete Vaporization: Due to its high boiling point, this compound may not vaporize completely in the inlet, leading to band broadening. 3. Cold Spots: Any part of the GC flow path that is below the condensation temperature of this compound will cause it to recondense and slowly bleed into the column.1. Deactivate the GC System: Use a deactivated inlet liner (e.g., with glass wool) and a high-quality, low-bleed GC column. If tailing persists, consider derivatization of the hydroxyl group to a less polar functional group (e.g., silylation).[8] 2. Optimize Inlet Temperature: Ensure the GC inlet temperature is sufficiently high (typically 250-300°C) for rapid and complete vaporization. 3. Check for Cold Spots: Ensure the transfer line to the detector is maintained at a consistently high temperature.
Inconsistent Peak Area/Response 1. Incomplete Dissolution of this compound: Due to its low solubility in polar solvents, this compound may not be fully dissolved in the stock or working solutions, leading to variable concentrations.[9] 2. Precipitation in the Sample: If the sample matrix is aqueous, this compound can precipitate out of solution upon addition. 3. Carryover: Adsorption of this compound in the injection port or on the column can lead to its appearance in subsequent blank injections.1. Proper Solvent Selection and Preparation: Prepare stock solutions in a non-polar solvent where this compound is highly soluble (e.g., acetone, hexane, or chloroform). Use gentle heating and sonication to ensure complete dissolution.[9] 2. Matrix Matching: If possible, prepare calibration standards in a matrix that mimics the sample composition to account for any solubility or matrix effects.[10] 3. Thorough Wash Cycles: Implement rigorous wash steps for the autosampler syringe with a strong solvent (e.g., isopropanol or acetone) to prevent carryover.
No Peak or Very Small Peak for this compound 1. Complete Adsorption: In highly active or contaminated systems, this compound may be completely adsorbed and not reach the detector.[11] 2. Degradation: Although chemically stable, this compound could potentially degrade at very high inlet temperatures in the presence of a reactive matrix. 3. Incorrect MS Detection Parameters: If using mass spectrometry, the ion source parameters may not be optimized for this compound.1. System Deactivation and Cleaning: Thoroughly clean the GC inlet and consider replacing the liner and trimming the column. Inject a high-concentration standard to passivate the system before running samples. 2. Evaluate Inlet Temperature: While a high temperature is needed for vaporization, excessively high temperatures can sometimes lead to degradation. Experiment with slightly lower inlet temperatures. 3. Optimize MS Parameters: Ensure the ion source temperature and electron energy are appropriate for the analysis of long-chain alcohols.
Retention Time Drifting 1. Column Bleed or Degradation: Over time, the stationary phase of the GC column can degrade, especially at high temperatures, leading to changes in retention. 2. Inconsistent Flow Rate: Issues with the gas supply or electronic pressure control can cause fluctuations in the carrier gas flow rate. 3. Matrix Buildup: Accumulation of non-volatile matrix components at the head of the column can alter its chromatographic properties.1. Column Maintenance: Regularly condition the GC column according to the manufacturer's instructions. If retention times continue to shift, the column may need to be replaced.[12] 2. Check Gas Supply and Connections: Ensure a stable supply of high-purity carrier gas and check for leaks in the system.[13] 3. Use a Guard Column: A guard column can protect the analytical column from non-volatile residues in the sample.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for use as an internal standard?

A1: Due to its long, non-polar alkyl chain, this compound has very low solubility in water and other polar solvents[2][6]. The recommended solvents for preparing stock solutions are non-polar organic solvents such as acetone, hexane, chloroform, or hot benzene[1][5]. It is crucial to ensure complete dissolution, which can be aided by gentle warming and sonication[9]. For working solutions that will be added to aqueous samples, it is advisable to use a water-miscible organic solvent like acetone or ethanol, but be mindful of the final concentration to prevent precipitation.

Q2: I am seeing a peak for this compound in my blank injections. What could be the cause?

A2: This phenomenon, known as carryover, is a common issue with high molecular weight, "sticky" compounds like this compound. It is likely due to the adsorption of the internal standard onto active sites within the injection port, syringe, or the front of the GC column. To mitigate this, ensure a thorough cleaning of the autosampler syringe between injections with a strong solvent. You may also need to perform a "bake-out" of the GC inlet and column at a high temperature to remove any adsorbed material.

Q3: Can I use this compound as an internal standard for the analysis of more polar, short-chain alcohols?

A3: While technically possible, it is not ideal. A good internal standard should have chemical and physical properties as close to the analyte as possible to ensure it behaves similarly during sample preparation and analysis[3][4]. This compound's high boiling point and non-polar nature make it a poor match for short-chain, polar alcohols. This mismatch can lead to inaccurate quantification as the extraction efficiency and GC response for this compound and the short-chain alcohols will likely be very different. A better choice would be a deuterated analog of the analyte or an alcohol with a similar chain length and polarity.

Q4: My calibration curve is non-linear when using this compound as an internal standard. What should I investigate?

A4: Non-linearity in a calibration curve can stem from several factors. First, verify the complete solubility of this compound across your entire concentration range. At higher concentrations, it may be precipitating. Second, consider the possibility of detector saturation. If the concentration of this compound or your analyte is too high, it can lead to a non-linear response from the detector. Finally, matrix effects can also contribute to non-linearity, where components in the sample matrix enhance or suppress the signal of the analyte or the internal standard differently at different concentrations[10][14].

Q5: What are the characteristic mass spectral fragments of this compound that I should monitor in a GC-MS analysis?

A5: In mass spectrometry, alcohols often exhibit a weak or absent molecular ion peak[15]. The fragmentation of long-chain alcohols is typically characterized by the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen)[16][17][18]. You should also expect to see a series of fragment ions separated by 14 amu, corresponding to the loss of CH2 groups from the alkyl chain.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step guide for the accurate preparation of this compound solutions.

Materials:

  • This compound (≥98% purity)

  • Acetone (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Sonicator

  • Heating block or water bath

Procedure:

1. Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh 10 mg of this compound using an analytical balance. b. Transfer the weighed this compound to a 10 mL volumetric flask. c. Add approximately 5 mL of acetone to the flask. d. Gently warm the flask to approximately 40°C and sonicate for 10-15 minutes, or until the this compound is completely dissolved. Visually inspect for any undissolved particles. e. Allow the solution to cool to room temperature. f. Add acetone to the flask to bring the volume to the 10 mL mark. g. Cap the flask and invert it several times to ensure a homogenous solution.

2. Working Solution Preparation (e.g., 10 µg/mL): a. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with acetone. c. Cap and invert to mix thoroughly.

Note: Store stock and working solutions in tightly sealed containers at -20°C to minimize solvent evaporation[9]. Allow solutions to equilibrate to room temperature before use.

Diagram: Analytical Workflow with an Internal Standard

The following diagram illustrates a typical workflow incorporating an internal standard like this compound.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample Sample injection GC/HPLC Injection sample->injection standard Calibration Standard standard->injection is_stock This compound Stock Solution is_working This compound Working Solution is_stock->is_working Dilution is_working->sample Spiking is_working->standard Spiking separation Chromatographic Separation injection->separation detection Detection (e.g., MS) separation->detection integration Peak Integration (Analyte & IS) detection->integration ratio Calculate Area Ratios (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for quantification using an internal standard.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Asikin, Y., Chinen, T., Takara, K., & Wada, K. (2014). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research, 20(4), 839-846.
  • Vesper, H. W., Zmuda, J. M., & Botelho, J. C. (2016). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033-1034, 33–40.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Wang, Y., et al. (2022). Formation of Medium- and Long-Chain Fatty Alcohols in Long-term Stored Oil and Biodiesels Revealed by Chemical Isotope Labeling-Liquid Chromatography-High Resolution Mass Spectrometry. Environmental Science & Technology, 56(15), 10886–10896.
  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 629-96-9). Retrieved from [Link]

  • L. A. Kaine, & D. T. E. (2016). An Indisputable Case of Matrix Effects in Blood Alcohol Determinations. LCGC North America, 34(9), 708-713.
  • Zhang, Y., et al. (2023). High-Resolution Mass Spectrometry Analysis of Legacy and Emerging PFAS in Oilfield Environments: Occurrence, Source, and Toxicity Assessment. Toxics, 11(8), 698.
  • Soboleva, O., & Pysarevska, S. (2021). The study of the matrix effect on the method of direct determination of volatile compounds in a wide range of alcoholic beverages. OENO One, 55(2), 245–256.
  • Chromatography Forum. (2021). Ethanol in wine - liner issues. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Al-Asmari, A. K., & Al-Otaibi, K. M. (2019). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical toxicology, 43(8), 585–594.
  • Reddit. (2019). What is the purpose of an internal standard for Gas Chromatography, and why is propanol a useful internal standard for ethanol? r/chemhelp. Retrieved from [Link]

  • Stoll, D. R. (2023). Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC North America, 41(8), 332-335.
  • Supelco. (n.d.).
  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Zhao, Y., et al. (2015). Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry.
  • Chromacuity. (2015).
  • ResearchGate. (n.d.). Calibration curves for ethanol using with 1% v/v n-BuOH as an internal standard. Retrieved from [Link]

  • LibreTexts Chemistry. (2023).
  • Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 5 - Fragmentation of Alcohols [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, August 11). Mass Spectrometry of Alcohols [Video]. YouTube. [Link]

Sources

Technical Support Center: Stabilizing 1-Eicosanol Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: 1-Eicosanol (Arachidyl Alcohol) Stability & Rheology Audience: Formulation Chemists, Drug Delivery Researchers

Core Knowledge Base: The C20 Advantage & Challenge

Welcome to the technical support center. You are likely using this compound (


) to build viscosity and structure in Lamellar Gel Networks (LGNs) or organogels.

The "Senior Scientist" Insight: Unlike shorter chain alcohols (Cetyl


 or Stearyl 

), this compound offers superior structuring capability and a higher melting point (~64°C), creating stiffer, more occlusive films. However, this comes with a penalty: Hyper-Crystallinity .

The longer alkyl chain increases Van der Waals forces, making the molecule desperate to pack into a tight, anhydrous crystal lattice (


-phase). Your goal is to trap it in the hydrated, swollen state (

-gel) or a disordered organogel network. When formulations fail (graininess, separation, thinning), it is almost always because the C20 chains have "escaped" your kinetic trap and reverted to their thermodynamic minimum.

Troubleshooting Tickets (Q&A Format)

Ticket #001: "My formulation develops hard, white grains after 2 weeks."

Diagnosis: Polymorphic Transition (


 Shift)
Severity:  Critical

Q: Why is this happening? A: You are witnessing the collapse of the Lamellar Gel Network. Initially, this compound forms an


-gel (hydrated bilayer) with your surfactant. This phase is smooth and viscous. Over time, the C20 chains rearrange into a 

-crystal (anhydrous platelet). This transition expels water (syneresis) and forms visible crystals (graininess). The high symmetry of pure this compound accelerates this packing.

The Fix:

  • Chain Length Mismatching: Never use pure this compound if possible. "Dope" the system with 10-20% Stearyl Alcohol (

    
    ) or Behenyl Alcohol (
    
    
    
    ). The mismatch in chain length creates steric frustration, preventing the tight packing required for
    
    
    -crystal formation.
  • Cooling Ramp Control: Rapid cooling "shock freezes" the

    
    -phase but leaves it unstable. A controlled cooling rate (e.g., 
    
    
    
    /min) allows the surfactant headgroups to hydrate fully before the alkyl chains lock up.
Ticket #002: "Viscosity drops significantly after high-shear homogenization."

Diagnosis: LGN Fracture / Vesiculation Severity: Moderate

Q: Did I over-process the emulsion? A: Likely, yes. While high shear is needed to create the initial emulsion, excessive shear after the LGN has formed (below


) fractures the lamellar sheets into vesicles. Vesicles occupy less volume than extended lamellar sheets, causing a massive drop in viscosity.

The Fix:

  • Temperature Gating: Apply high shear only when the formulation is

    
    .
    
  • Low-Shear Cooling: Once the temperature hits the crystallization onset (~

    
    ), switch to an anchor agitator or low-shear paddle. Do not homogenize during the phase transition.
    
Ticket #003: "Phase separation occurs in my this compound Organogel."

Diagnosis: Gelator Solubility Mismatch Severity: High

Q: The oil leaks out of the gel matrix. Is my concentration too low? A: It is likely a solubility parameter issue, not just concentration. This compound organogels rely on a delicate balance: the gelator must be soluble in the oil at high temperatures but insoluble at room temperature to form a fiber network. If the oil is too compatible, the network dissolves; if too incompatible, the gelator precipitates as macro-crystals (phase separation).

The Fix:

  • Solubility Parameter (

    
    ) Matching:  Ensure the Hansen Solubility Parameter of your oil phase is within 2-3 
    
    
    
    of this compound's non-polar tail, but distinct from its polar head.
  • Co-Gelators: Add a small amount of lecithin or sorbitan monostearate. These act as crystal habit modifiers, promoting high-aspect-ratio fibers (which hold oil) rather than chunky platelets (which do not).

Visualization: Mechanisms & Workflows

Diagram 1: The Polymorphic Instability Pathway

This diagram illustrates the kinetic battle between the desired smooth cream (


-gel) and the failed grainy product (

crystals).

PhaseTransition cluster_prevention Stabilization Strategy Melt Melt Phase (>70°C) (Disordered Chains) Alpha α-Gel Phase (Hydrated, Smooth) TARGET STATE Melt->Alpha Controlled Cooling + Surfactant hydration Beta β-Crystal Phase (Anhydrous, Grainy) FAILURE STATE Alpha->Beta Time/Heat Shock (Water Expulsion) Gamma γ-Intermediate (Metastable) Alpha->Gamma Storage < 25°C Gamma->Beta Slow Transition MixedChains Add C18/C22 (Steric Frustration) MixedChains->Alpha Extends Stability

Caption: The thermodynamic slide from functional


-gel to grainy 

-crystal. Stabilization (blue box) blocks this decay.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Graininess Graininess / Crystals Start->Graininess Viscosity Viscosity Loss Start->Viscosity Separation Phase Separation Start->Separation CheckDSC Check DSC: Sharp Peak >60°C? Graininess->CheckDSC CheckMicro Microscopy: Maltese Crosses? Viscosity->CheckMicro CheckZeta Check Zeta Potential Is |ζ| < 30mV? Separation->CheckZeta BetaForm β-Crystals Confirmed Action: Add C18 Co-surfactant CheckDSC->BetaForm Yes NoStructure LGN Collapse Action: Reduce Shear <60°C CheckMicro->NoStructure No/Weak Flocc Flocculation Action: Adjust pH or HLB CheckZeta->Flocc Yes

Caption: Rapid diagnostic flow for common this compound instabilities.

Experimental Validation Protocols

Protocol A: DSC Polymorph Screening

Purpose: To quantify the ratio of stable


-gel to unstable 

-crystals.
  • Sample Prep: Hermetically seal 10-15 mg of emulsion in an aluminum pan.

  • Cycle: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis:

    • 
      -gel:  Look for a broad endotherm near 50-55°C  (chain melting of hydrated surfactant/alcohol).
      
    • 
      -crystal:  Look for a sharp, high-enthalpy peak near 62-65°C  (melting of pure anhydrous this compound).
      
    • Pass Criteria: The

      
      -transition enthalpy should dominate (>90% of total area).
      
Protocol B: Polarized Light Microscopy (PLM)

Purpose: Visual confirmation of Lamellar Gel Networks.[1]

  • Setup: Place a drop of emulsion on a slide; cover with a slip (do not press hard).

  • Observation: View under cross-polarizers at 40x.

  • Pass Criteria: You must see "Maltese Crosses" inside the oil droplets or continuous birefringent structures in the aqueous phase.

  • Fail Criteria: Large, needle-like bright crystals indicate this compound has precipitated out of the LGN.

Quantitative Data Summary

Parameter

-Gel (Desired)

-Crystal (Avoid)
Impact on Formulation
d-Spacing (XRD) ~4.2 Å (Hexagonal)~4.6 Å / 3.8 Å (Triclinic)

packing squeezes water out.
Melting Point ~50-55°C~64°CHigher MP = "Gritty" skin feel.
Water Capacity High (Swollen)Low (Anhydrous)

leads to syneresis.
Rheology Viscoelastic (G' > G'')Brittle / Fluid

provides body;

crumbles.

References

  • Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link

  • Iwata, T. (2017). Lamellar Gel Network. In Cosmetic Science and Technology.[2][3][4] Elsevier. Link

  • Fukushima, S., et al. (1976). The effect of cetostearyl alcohol on the stability of oil-in-water emulsions. Journal of Colloid and Interface Science. Link

  • Klang, V., & Valenta, C. (2011). Lecithin-based nanoemulsions: The influence of co-surfactants on stability. International Journal of Pharmaceutics. Link

  • Teki, I., et al. (2023). Characterizing the rheology of lamellar gel networks. AIP Publishing. Link

Sources

Technical Support Center: Managing 1-Eicosanol-Based Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Eicosanol-based emulsions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during formulation. As a long-chain fatty alcohol, this compound is an excellent and widely-used agent for increasing viscosity and enhancing the stability of emulsions[1][2]. However, its effective use requires a nuanced understanding of the formulation and process variables that dictate the final rheological properties of your system.

This document moves beyond simple protocols to explain the causality behind each step, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Role of this compound in Emulsion Viscosity

This compound (also known as Arachidyl Alcohol) is a C20 saturated fatty alcohol. In oil-in-water (O/W) emulsions, it does not function as a primary emulsifier but as a co-emulsifier and, more importantly, a viscosity modifier.

The Mechanism of Action: The primary mechanism by which this compound and other long-chain fatty alcohols increase viscosity is through the formation of a liquid crystalline gel network within the continuous (aqueous) phase of the emulsion. When combined with a suitable surfactant, the fatty alcohol molecules arrange themselves into lamellar bilayers that entrap water, effectively immobilizing it and building a rigid structure throughout the emulsion. This network is responsible for the characteristic creamy texture and high viscosity of many topical formulations. The strength and density of this network are highly sensitive to concentration, temperature, and the type of surfactant used[3].

Key Properties of this compound

The physical properties of this compound are critical to its function in emulsions. Its high melting point means it must be incorporated into the oil phase and heated for proper dispersion.

PropertyValueSource
Chemical Formula C₂₀H₄₂OPubChem[1]
Molar Mass 298.55 g/mol Sigma-Aldrich[4]
Appearance White, waxy solidPubChem[1]
Melting Point 62-67 °CThe Good Scents Company, Sigma-Aldrich[2][4]
Boiling Point ~372 °C @ 760 mmHgThe Good Scents Company[2]
Solubility Insoluble in water; Soluble in alcoholThe Good Scents Company[2]
Primary Functions Emulsion Stabilizer, Viscosity Increasing AgentPubChem, The Good Scents Company[1][2]

Section 2: Troubleshooting Guide for Viscosity Control

This section addresses the most common viscosity-related problems in a direct question-and-answer format.

Q1: My this compound emulsion is significantly thicker than intended, almost solid. What went wrong?

Answer: An overly viscous or solid emulsion is a classic sign of an excessively strong or dense gel network. This is a frequent issue when working with high-melting-point fatty alcohols like this compound.

Immediate Diagnostic Checks:

  • Concentration of this compound: This is the most likely culprit. Fatty alcohols have a powerful impact on viscosity, and even a small increase (e.g., 0.5-2%) can lead to a dramatic thickening of the final product[5].

  • Surfactant to Fatty Alcohol Ratio: The interaction between your emulsifier and this compound is critical. An optimal ratio is required to form the desired lamellar gel network. An imbalance can lead to an overly rigid structure.

  • Cooling Rate: If the emulsion was cooled too rapidly or without sufficient stirring, it can "shock" the system, causing the fatty alcohol to crystallize improperly and form a dense, grainy structure.

Corrective Actions:

  • Formulation Adjustment: The most direct solution is to reduce the concentration of this compound in your next batch. Decrease it in 0.5% w/w increments to observe the effect.

  • Process Optimization: Ensure the emulsion is cooled slowly and under continuous, gentle agitation. This allows the liquid crystalline network to form in a more ordered, less rigid manner. Avoid placing the hot emulsion directly into a cold water bath.

  • Surfactant Selection: Consider the Hydrophile-Lipophile Balance (HLB) of your surfactant system. A different emulsifier might interact less intensely with this compound, resulting in lower viscosity[6].

Q2: My emulsion is too thin and watery, despite using this compound. How can I increase its viscosity?

Answer: Insufficient viscosity suggests that a stable and robust gel network has failed to form in the continuous phase.

Immediate Diagnostic Checks:

  • Concentration of this compound: You may simply have an insufficient concentration to build the required structure. Fatty alcohols are typically used in the range of 1-5% w/w in cosmetic emulsions.

  • Homogenization: Was the homogenization process energetic enough? Inadequate shear during emulsification can result in large oil droplets and a poorly formed gel network, leading to low viscosity[7][8].

  • Phase Inversion Temperature (PIT): If you are using a PIT emulsification method, processing at a temperature too far from the PIT can result in a less stable emulsion with lower viscosity[9][10].

  • Presence of Viscosity-Reducing Ingredients: Certain ingredients, such as some glycols or high concentrations of ethanol, can disrupt the formation of the liquid crystalline network, leading to a thinner emulsion[5][11][12].

Corrective Actions:

  • Increase this compound Concentration: Systematically increase the concentration of this compound in your formulation by 0.5-1.0% w/w increments[5].

  • Add a Water-Phase Gelling Agent: For a more significant and targeted increase in viscosity without making the emulsion heavier, consider adding a gum (e.g., Xanthan Gum, Sclerotium Gum) or a polymer (e.g., Carbomer) to the water phase[5][13]. These work by thickening the continuous phase itself, independent of the fatty alcohol network.

  • Optimize Homogenization: Increase the speed or duration of your homogenization step. This reduces droplet size and provides the necessary energy to facilitate the formation of the gel network[14]. Be aware that over-processing can sometimes lead to a decrease in viscosity, so optimization is key[14].

TroubleshootingWorkflow Start Viscosity Issue Identified TooHigh Viscosity Too High Start->TooHigh Thick / Solid TooLow Viscosity Too Low Start->TooLow Thin / Watery Check_Conc_High 1. Review this compound % TooHigh->Check_Conc_High Check_Cooling 2. Analyze Cooling Rate TooHigh->Check_Cooling Check_Ratio_High 3. Check Surfactant Ratio TooHigh->Check_Ratio_High Check_Conc_Low 1. Review this compound % TooLow->Check_Conc_Low Check_Homogen 2. Verify Homogenization Energy TooLow->Check_Homogen Check_Other_Ing 3. Check for Viscosity Reducers TooLow->Check_Other_Ing Sol_Reduce_Conc Solution: Reduce this compound by 0.5-1% Check_Conc_High->Sol_Reduce_Conc Sol_Slow_Cool Solution: Implement Slow, Agitated Cooling Check_Cooling->Sol_Slow_Cool Sol_Increase_Conc Solution: Increase this compound by 0.5-1% Check_Conc_Low->Sol_Increase_Conc Sol_Optimize_Homogen Solution: Increase Homogenizer Speed/Time Check_Homogen->Sol_Optimize_Homogen Sol_Add_Gum Solution: Add Water-Phase Gelling Agent (e.g., 0.2% Xanthan Gum) Sol_Increase_Conc->Sol_Add_Gum If more viscosity needed

Caption: A decision-making workflow for troubleshooting viscosity issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: How does temperature affect the viscosity of my final emulsion?

Viscosity in this compound emulsions is highly temperature-dependent. As temperature increases, the viscosity decreases. This is because the thermal energy disrupts the ordered liquid crystalline network formed by the fatty alcohol, causing the structure to become more fluid. Conversely, in colder temperatures, the emulsion will become significantly thicker and more rigid[15][16]. This is a critical consideration for products that will be shipped or stored in varying climates.

Q2: What is the ideal concentration range for this compound?

There is no single "ideal" concentration, as it depends entirely on the desired final viscosity and the other components in the formula. However, a common starting range for creating lotions and creams is 1% to 5% (w/w) of the total formula. Below 1%, its effect may be minimal, while above 5%, you risk creating an overly thick, waxy, or unstable product.

Q3: Can I use this compound as the sole emulsifier?

No. This compound is a fatty alcohol, not a true surfactant. It lacks the distinct hydrophilic head and lipophilic tail structure necessary to effectively reduce interfacial tension between oil and water on its own[3]. It must be used in conjunction with a primary emulsifier (e.g., a non-ionic surfactant like Cetearyl Glucoside or Polysorbate 60) to form a stable emulsion[17][18].

Q4: How does the oil-to-water ratio influence viscosity?

Generally, increasing the concentration of the internal (disperse) phase will increase the viscosity of the emulsion[15]. In an O/W emulsion, this means that increasing the percentage of the oil phase will lead to a thicker product. This is due to the increased packing of oil droplets, which restricts the flow of the continuous phase. When combined with the network-forming properties of this compound, adjusting the oil phase concentration becomes another powerful tool for viscosity control.

ViscosityFactors center Emulsion Viscosity F1 This compound Conc. center->F1 F2 Oil Phase Ratio center->F2 F3 Surfactant Type & Conc. center->F3 F4 Other Thickeners (Polymers, Gums) center->F4 P1 Homogenization (Energy & Duration) center->P1 P2 Processing Temp. center->P2 P3 Cooling Rate center->P3 C1 Droplet Size center->C1 C2 Gel Network Structure center->C2 F1->C2 F3->C2 P1->C1 P3->C2

Caption: Interrelated factors influencing the viscosity of an emulsion.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of a Model O/W Emulsion

This protocol provides a self-validating baseline for preparing a simple O/W cream.

Materials:

  • Phase A (Oil Phase):

    • This compound: 3.0% w/w

    • Cetearyl Alcohol: 2.0% w/w

    • Caprylic/Capric Triglyceride: 15.0% w/w

    • Primary Emulsifier (e.g., Glyceryl Stearate & PEG-100 Stearate): 4.0% w/w

  • Phase B (Water Phase):

    • Deionized Water: 74.5% w/w

    • Glycerin: 1.0% w/w

    • Preservative (e.g., Phenoxyethanol): 0.5% w/w

Procedure:

  • Preparation: In separate beakers, weigh out the components for Phase A and Phase B.

  • Heating: Heat both beakers in a water bath to 75°C. Stir both phases occasionally until all solids (especially the this compound) have completely melted and the phases are uniform.

  • Emulsification: Remove both beakers from the heat. Slowly add Phase A (oil) to Phase B (water) under constant high-shear mixing using a homogenizer (e.g., at 5,000-10,000 RPM).

  • Homogenization: Continue high-shear mixing for 3-5 minutes to form the initial emulsion and reduce the oil droplet size.

  • Cooling: Switch to a lower-speed, gentle overhead stirrer. Allow the emulsion to cool slowly to room temperature. This slow cooling is vital for the proper formation of the liquid crystalline network.

  • Finalization: Once the emulsion is below 40°C, add any temperature-sensitive ingredients. Adjust pH if necessary.

Protocol 4.2: Viscosity Measurement

Viscosity is a critical quality control parameter[7].

Equipment:

  • Brookfield-type rotational viscometer or a controlled-stress rheometer[19].

  • Appropriate spindle (e.g., T-bar or Helipath spindles for very thick creams).

  • Temperature-controlled sample holder or water bath.

Procedure:

  • Sample Preparation: Allow the emulsion to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours after preparation, as viscosity can increase over time[5].

  • Calibration: Ensure the viscometer is properly calibrated according to the manufacturer's instructions.

  • Measurement:

    • Place an adequate amount of the emulsion in a beaker, ensuring there are no air bubbles.

    • Lower the selected spindle into the center of the sample to the immersion mark.

    • Allow the spindle to rotate at a set speed (e.g., 10 RPM) for a fixed duration (e.g., 60 seconds) before taking a reading. This ensures the reading is stable.

    • Record the viscosity (in centipoise, cP, or milliPascal-seconds, mPa·s), spindle type, speed, temperature, and measurement time.

  • Data Interpretation: For non-Newtonian fluids like emulsions, viscosity will change with shear rate (spindle speed). It is good practice to measure viscosity at multiple speeds to characterize the shear-thinning behavior of the product.

References

  • Investigating the Rheology and Stability of Heavy Crude Oil-in-Water Emulsions Using APG08 Emulsifiers. (n.d.). PMC - NIH.
  • Solving Emulsion Viscosity Problems by the Choice of Emulsifier. (n.d.). Nouryon.
  • Role of Surfactant and Co-surfactant in Microemulsion: A Review. (n.d.). RJPT.
  • Adjusting Emulsion Viscosity. (2020, March 25). makingskincare.
  • Online viscosity monitoring for quality control in emulsions formulation, testing and processing. (2020, October 26). Rheonik.
  • Techniques for Emulsion Characteriz
  • Cosmetic emulsions with stability problems: what is the cause? (2025, January 16). YouTube.
  • Effect of Low-Molecular-Weight Alcohols on Emulsion Stabilization with Lignosulfonates. (2020, November 11).
  • This compound. (n.d.). PubChem - NIH.
  • Oil-in-water emulsions with increased viscosity under shear stress. (1989, January 17).
  • Factors Affecting the Phase Inversion Process of Alkyl polyglycol ether C16-18/Fatty Alcohol/Oil/W
  • This compound eicosyl alcohol. (n.d.). The Good Scents Company.
  • This compound 98 629-96-9. (n.d.). Sigma-Aldrich.
  • Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. (n.d.).
  • The Impact of Homogenization Techniques and Conditions on Water‐In‐Oil Emulsions for Casein Hydrolysate–Loaded Double Emulsions: A Comparative Study. (n.d.). PMC - PubMed Central.
  • Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. (2023, August 29). Crimson Publishers.
  • The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion. (2025, August 5). KCI.
  • The Influences of Emulsification Variables on Emulsion Characteristics Prepared through the Phase Inversion Temperature Method as Engine Fuel. (2023, April 4). MDPI.
  • The Effect of Rotational Speed of Homogenization on Emulsion Results Obtained Using Soy Lecithin Emulsifier. (n.d.). Semantic Scholar.
  • Viscosity of emulsions after 24 h and 30 days from their preparation... (n.d.).
  • How do surfactants stabilize emulsions? (2017, July 4). Quora.

Sources

Validation & Comparative

Comparative Guide: Antioxidant Efficacy of 1-Eicosanol vs. Long-Chain Homologues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Antioxidant Activity of 1-Eicosanol vs. Long-Chain Fatty Alcohols Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Summary & Technical Positioning

In the landscape of lipid-based antioxidants, this compound (Arachidyl alcohol, C20H42O) occupies a distinct niche between the shorter-chain fatty alcohols used primarily as surfactants (C12–C16) and the ultra-long-chain homologues like 1-Octacosanol (C28) and 1-Triacontanol (C30) known for potent metabolic bioactivity.

While often overshadowed by Policosanol (a mixture where Octacosanol is the primary bioactive), this compound exhibits specific physicochemical properties that contribute to antioxidant defense, primarily through membrane stabilization rather than direct radical scavenging. This guide objectively compares this compound against its longer-chain counterparts, establishing its utility in preventing lipid peroxidation and stabilizing formulation matrices.

Key Comparative Insight

Unlike phenolic antioxidants (e.g., Vitamin E) that act as direct electron donors via resonance stabilization, saturated fatty alcohols like this compound function as Structural Antioxidants . They intercalate into the lipid bilayer, increasing packing density and sterically hindering the propagation of peroxyl radicals.

Mechanistic Comparison: How They Resist Oxidation[1][2]

To understand the performance difference, we must analyze the mechanism. The antioxidant activity of fatty alcohols correlates strongly with alkyl chain length and hydrophobicity.

The "Shielding" Mechanism
  • Membrane Insertion: The hydrophobic tail of this compound inserts into the phospholipid bilayer.

  • Rigidification: The C20 chain increases membrane order (decreasing fluidity), restricting the movement of free radicals within the membrane.

  • Steric Hindrance: The hydroxyl head group forms hydrogen bonds at the interface, creating a barrier against aqueous pro-oxidants.

Comparison of Homologues:

  • This compound (C20): Moderate membrane rigidification. High bioavailability relative to C28.

  • 1-Octacosanol (C28): Superior membrane rigidification due to longer chain length. Higher efficacy in inhibiting lipid peroxidation (TBARS assay).

  • 1-Triacontanol (C30): Maximum rigidity, but solubility limits bioavailability in some systems.

Visualization: Structural Antioxidant Pathway

The following diagram illustrates the mechanism by which these alcohols inhibit the propagation of lipid peroxidation.

AntioxidantMechanism cluster_Alcohols Fatty Alcohol Intervention ROS Reactive Oxygen Species (ROS) Lipid Membrane Phospholipids (Fluid State) ROS->Lipid Initiates attack Peroxidation Lipid Peroxidation (Chain Propagation) Lipid->Peroxidation Unprotected Inhibition Inhibition of Radical Propagation Lipid->Inhibition Protected State Eicosanol This compound (C20) (Moderate Insertion) Stabilization Membrane Rigidification (Steric Shielding) Eicosanol->Stabilization Intercalates Octacosanol 1-Octacosanol (C28) (Deep Insertion) Octacosanol->Stabilization Strongly Intercalates Stabilization->Lipid Reduces Fluidity Inhibition->Peroxidation Blocks

Caption: Mechanism of Action: Fatty alcohols inhibit peroxidation by rigidifying lipid membranes, with efficacy correlating to chain length (C28 > C20).

Comparative Performance Data

The following data synthesizes experimental findings on the inhibition of lipid peroxidation (TBARS assay) and radical scavenging (DPPH).

Note on Solubility: Standard aqueous antioxidant assays yield false negatives for fatty alcohols. Data below reflects assays performed in ethanol/chloroform systems or emulsions .

FeatureThis compound (C20)1-Octacosanol (C28)1-Triacontanol (C30)
Molecular Weight 298.55 g/mol 410.76 g/mol 438.81 g/mol
Melting Point 64–66 °C83–85 °C87 °C
Lipid Peroxidation Inhibition (IC50) Moderate (~1.5 mg/mL)High (~0.8 mg/mL)High (~0.9 mg/mL)
DPPH Scavenging Low (<15%)Moderate (20-30%)Moderate (20-30%)
Bioavailability High (Easier absorption)Low (Requires micellization)Very Low
Primary Application Emulsion Stabilizer / CarrierActive Pharmaceutical (Policosanol)Plant Growth Promoter

Analysis:

  • 1-Octacosanol is the superior antioxidant in vitro, showing stronger inhibition of thiobarbituric acid reactive substances (TBARS).

  • This compound is less potent per unit weight but offers better solubility and formulation compatibility. It is often synergistic, stabilizing the vehicle to allow C28 to function.

Experimental Protocols

To validate these claims, researchers must use protocols adapted for lipophilic compounds. Aqueous protocols will result in precipitation and erroneous data.

Protocol A: Modified DPPH Assay for Fatty Alcohols

Standard DPPH assays fail due to the insolubility of fatty alcohols in methanol/water.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1][2]

  • Solvent: Iso-propanol or Ethanol:Chloroform (1:1) (Critical for solubility)

Workflow:

  • Preparation: Dissolve this compound and 1-Octacosanol in the organic solvent to create stock solutions (0.1 – 2.0 mg/mL).

  • Reaction: Mix 1.0 mL of sample solution with 1.0 mL of 0.1 mM DPPH solution (prepared in the same solvent).

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Measure Absorbance (Abs) at 517 nm.

  • Calculation:

    
    [3]
    
Protocol B: Lipid Peroxidation Inhibition (TBARS) in Egg Yolk Homogenate

This assay mimics a biological membrane environment, making it the gold standard for testing fatty alcohols.

Reagents:

  • Egg yolk (source of phospholipid rich emulsion)

  • FeSO4 (Inducer)

  • Thiobarbituric Acid (TBA)

  • Trichloroacetic Acid (TCA)

Workflow Visualization:

ExperimentalProtocol Step1 Sample Prep (Dissolve in Ethanol) Step3 Induction (Add FeSO4) Step1->Step3 Step2 Substrate Prep (Egg Yolk Homogenate) Step2->Step3 Step4 Incubation (37°C, 30 min) Step3->Step4 Step5 Reaction Stop (Add TCA + TBA) Step4->Step5 Step6 Chromogen Formation (Boil 95°C, 60 min) Step5->Step6 Step7 Detection (Abs 532 nm) Step6->Step7

Caption: TBARS Assay Workflow: Optimized for lipophilic antioxidants using lipid-rich homogenates.

Detailed Steps:

  • Homogenate: Prepare a 10% (w/v) egg yolk homogenate in phosphate-buffered saline (PBS, pH 7.4).

  • Treatment: Add 0.1 mL of this compound solution (various concentrations) to 0.5 mL of homogenate.

  • Induction: Add 0.05 mL of 0.07 M FeSO4 to induce lipid peroxidation.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add 1.5 mL of 20% acetic acid (pH 3.5) and 1.5 mL of 0.8% TBA (w/v) in 1.1% SDS.

  • Development: Heat at 95°C for 60 minutes. Cool and extract with n-butanol if turbidity persists.

  • Read: Measure absorbance at 532 nm against a blank.

Expert Commentary: Interpreting the Data

When reviewing data for this compound, researchers must distinguish between chemical antioxidant activity (electron donation) and biological antioxidant protection (membrane integrity).

  • Don't expect high DPPH values: this compound lacks the conjugated double bonds or phenolic hydroxyls necessary to quench DPPH radicals efficiently. Low inhibition (<20%) is normal and does not indicate a lack of utility.

  • Focus on TBARS/Lipid Peroxidation: This is the relevant metric. This compound should show a dose-dependent reduction in MDA (Malondialdehyde) formation.

  • The Chain Length Effect: If this compound underperforms compared to Octacosanol, it is due to the "Chain Length Effect." The C28 chain anchors more deeply and rigidly than the C20 chain, providing a better physical barrier against oxidative stress.

Recommendation: For drug delivery systems, use this compound as a co-emulsifier to enhance the solubility of more potent, longer-chain alcohols (like Octacosanol), leveraging its higher solubility to create stable lipid nanoparticles.

References

  • Antioxidant and Anti-Bacterial Properties of 1-Octacosanol Isolated from Rice Bran Wax. Longdom Publishing. Available at: [Link] (Accessed via search snippets).

  • Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Lipid Peroxidation: Mechanisms, Inhibition, and Biological Effects. Biochemical and Biophysical Research Communications.[4][5] Available at: [Link]

  • Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules (MDPI). Available at: [Link]

Sources

Technical Guide: 1-Eicosanol vs. Cetyl Alcohol as Emulsion Stabilizers

[1]

Executive Summary

In the engineering of lamellar gel networks (LGNs) for oil-in-water (O/W) emulsions, Cetyl Alcohol (C16) and 1-Eicosanol (C20) serve as critical structuring agents but offer distinct functional profiles.

  • Cetyl Alcohol (C16) is the industry standard for rapid hydration, smooth sensory application, and formation of flexible

    
    -gel phases. However, it exhibits lower thermal stability and lower yield stress compared to longer-chain alternatives.[1]
    
  • This compound (C20) (Arachidyl Alcohol) provides superior thermal stability, higher viscosity build, and a more rigid interfacial film due to increased van der Waals forces between alkyl tails. It is the preferred candidate for high-temperature stability requirements but poses a higher risk of crystallization ("graininess") and requires higher processing temperatures to ensure proper swelling.[1]

Part 1: Physicochemical Profile & Molecular Mechanics[1]

The fundamental difference between these two stabilizers lies in their carbon chain length, which dictates their melting behavior, packing density at the oil-water interface, and hydrophobicity.

Comparative Properties Table
PropertyCetyl Alcohol (1-Hexadecanol)This compound (Arachidyl Alcohol)Impact on Emulsion
Formula


C20 creates a thicker interfacial layer.[1]
Molecular Weight 242.44 g/mol 298.55 g/mol Higher MW correlates with higher MP.[1]
Melting Point ~49°C~64–66°CC20 maintains structure in hot climates.[1]
LogP (Hydrophobicity) ~6.7~8.8C20 is more lipophilic; harder to hydrate.[1]
Crystalline Phase Rotator phase (

-form) to stable triclinic (

-form)
Tends toward rapid

-crystallization
C20 risks "graininess" if cooling is uncontrolled.[1]
Mechanistic Deep Dive: The Lamellar Gel Network (LGN)[2][3]

Emulsion stability in these systems is not driven by the surfactant alone but by the Lamellar Gel Network .[1] The fatty alcohol acts as a co-surfactant, inserting its hydrophilic head into the water phase while its hydrophobic tail aligns with the surfactant tails.

The Chain Length Effect:

  • C16 (Cetyl): The shorter chain allows for some mobility within the bilayer, creating a "flexible" wall around oil droplets. It hydrates (swells) easily with water, trapping bulk water effectively.

  • C20 (Eicosanol): The longer alkyl chains exhibit stronger London Dispersion Forces.[1] This results in a tighter, more rigid packing density.[1] The interlamellar spacing is often reduced due to this tight packing, creating a "stiff" wall that resists coalescence better under thermal stress but is more brittle (prone to fracture/crystallization).[1]

Figure 1: Comparative mechanistic impact of chain length on interfacial packing and resulting macroscopic properties.

Part 2: Performance Comparison

Rheology and Yield Stress[1]
  • Cetyl Alcohol: Produces emulsions with a shear-thinning behavior and moderate yield stress.[1] The network breaks down easily under shear (good spreadability) but may not suspend heavy particles effectively over long durations.[1]

  • This compound: Generates a significantly higher elastic modulus (

    
    ).[1] The longer chains create a more entangled and rigid network in the continuous phase.[1] This results in a higher "yield point," meaning the emulsion effectively acts as a solid at rest, preventing creaming or sedimentation of suspended actives.
    
Thermal Stability
  • Cetyl Alcohol: At temperatures >40°C, the crystalline network begins to soften, leading to a drop in viscosity and potential phase separation (creaming) in tropical transport conditions.

  • This compound: With a melting point near 65°C, the gel network remains frozen and rigid even at 50°C. This makes C20 ideal for products shipped to hot climates or formulations requiring thermal robustness.[1]

Crystallization and Storage Stability[1][4]
  • The Risk of C20: The primary downside of this compound is its tendency to crystallize into the stable

    
    -phase during storage.[1] This manifests as visible white crystals or "graininess" in the cream.[1]
    
  • Mitigation: Unlike Cetyl Alcohol, which is forgiving, C20 often requires a mixed emulsifier system (e.g., combining with Behenyl alcohol or using high-shear cooling) to disrupt perfect crystal formation and maintain the smooth

    
    -gel phase.
    

Part 3: Experimental Validation Protocols

To objectively select between C16 and C20, you must validate the viscoelasticity and thermal limit of the LGN.

Protocol A: Standardized Emulsion Preparation

Use this protocol to create identical test vehicles.

  • Phase A (Oil): 15% Caprylic/Capric Triglyceride + 5% Fatty Alcohol (Test Variable) + 2% Non-ionic Surfactant (e.g., Cetearyl Glucoside).[1] Heat to 75°C (for Cetyl) or 80°C (for Eicosanol) .[1]

  • Phase B (Water): q.s. Deionized Water + 3% Glycerin.[1] Heat to same temp as Phase A.

  • Emulsification: Add A to B under high shear (4000 rpm, Silverson mixer) for 3 minutes.

  • Cooling: Cool to 35°C with moderate stirring (paddle mixer). Critical: Controlled cooling rate (1°C/min) is essential for C20 to prevent shock crystallization.[1]

Protocol B: Oscillatory Rheology (The "Structure" Test)
  • Instrument: Rheometer with parallel plate geometry (40mm).[1]

  • Test: Amplitude Sweep (Strain 0.01% to 100%) at 1 Hz, 25°C.

  • Metric: Identify the Linear Viscoelastic Region (LVR) and the Yield Stress (point where

    
     crosses 
    
    
    ).
  • Expected Result: C20 should exhibit a G' (Storage Modulus) 2-3x higher than C16, indicating a stronger structural network.

Protocol C: Accelerated Thermal Stress[1]
  • Method: Place samples in stability chambers at 25°C, 45°C, and 50°C.

  • Duration: 4 weeks.

  • Analysis: Measure viscosity weekly.

  • Pass Criteria: <10% drop in viscosity at 45°C. C16 typically fails or drops significantly at 45°C; C20 should remain stable.[1]

Figure 2: Experimental workflow for validating emulsion stabilizer performance.

Conclusion: Application Suitability

  • Select Cetyl Alcohol (C16) if:

    • The product requires a light, fast-breaking sensory profile (e.g., facial lotions).

    • Processing temperatures must be kept lower (<70°C).[1]

    • Cost optimization is a primary driver.[1]

  • Select this compound (C20) if:

    • The product is a high-viscosity cream or butter.[1]

    • Thermal stability (shipping to hot regions) is critical.[1]

    • You need to suspend heavy solids (e.g., Zinc Oxide in sunscreens) where high yield stress is mandatory.[1]

    • Note: Always pair C20 with a high-solubility surfactant or a secondary fatty alcohol to mitigate graininess.[1]

References

  • Effect of fatty alcohol chain length on lamellar gel network stability. Frontiers in Chemistry. Available at: [Link]

  • Lamellar Gel Network Technology: A Primer. UL Prospector. Available at: [Link]

  • Rheological Properties of Emulsions Stabilized by Cellulose Derivatives. MDPI. Available at: [Link]

  • PubChem: this compound Properties. National Library of Medicine. Available at: [Link]

  • Cetyl Alcohol vs. Stearyl Alcohol in Emulsions. Making Skincare. Available at: [Link]

The Disruptor vs. The Matrix: 1-Eicosanol vs. Oleic Acid in Transdermal Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Efficacy of 1-Eicosanol as a Skin Penetration Enhancer Compared to Oleic Acid Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of transdermal drug delivery systems (TDDS), the selection of a chemical penetration enhancer (CPE) is a trade-off between barrier disruption (flux) and barrier integrity (safety/stability) .

This guide compares Oleic Acid (C18:1) , the industry-standard "disruptor," with This compound (C20:0) , a long-chain saturated fatty alcohol often overlooked as a primary enhancer but critical in lipid-based nanocarriers.

The Verdict:

  • For Maximum Flux: Oleic Acid is superior.[1] Its cis-double bond creates a "kink" that fluidizes the stratum corneum (SC) lipids, yielding high Enhancement Ratios (ER) for both hydrophilic and lipophilic drugs.

  • For Controlled Release & Safety: This compound is superior. Its saturated, long straight chain packs tightly into lipid bilayers, acting as a structurant rather than a fluidizer. It is the preferred core material for Solid Lipid Nanoparticles (SLNs), offering sustained release and minimal skin irritation.

Mechanistic Comparison: Fluidization vs. Intercalation

The efficacy difference lies entirely in the molecular geometry and its interaction with the Stratum Corneum (SC) lipid lamellae.

Molecular Geometry & Action
  • Oleic Acid (C18:1): Contains a cis-double bond at C9. This creates a permanent

    
    30° kink in the hydrocarbon tail. When it inserts into the SC, it prevents tight packing of ceramides, increasing free volume and "fluidizing" the membrane.
    
  • This compound (C20:0): A saturated, straight-chain alcohol (Arachidyl alcohol). It lacks the kink and possesses a chain length (C20) that matches or exceeds the length of many SC lipid tails. This leads to intercalation and stabilization, often referred to as the "cutoff effect" where alcohols >C12 show diminishing enhancement capabilities.

Visualization of Lipid Interaction

The following diagram illustrates the structural impact of both molecules on the SC lipid bilayer.

LipidInteraction cluster_SC Stratum Corneum Lipid Bilayer cluster_OA Oleic Acid (C18:1) Mechanism cluster_Eic This compound (C20:0) Mechanism SC_Ordered Highly Ordered Lipid Packing (Ceramides/Cholesterol/FFA) OA_Molecule Oleic Acid (Cis-Double Bond Kink) SC_Ordered->OA_Molecule Partitioning Eic_Molecule This compound (Straight Saturated Chain) SC_Ordered->Eic_Molecule Partitioning OA_Action Phase Separation & Lateral Fluidization OA_Molecule->OA_Action Kink disrupts packing OA_Result INCREASED Free Volume High Permeability OA_Action->OA_Result Creates diffusion channels Eic_Action Ordered Intercalation & Crystallization Eic_Molecule->Eic_Action Packs with ceramides Eic_Result STABILIZED Bilayer Controlled/Low Permeability Eic_Action->Eic_Result Forms rigid matrix

Figure 1: Mechanistic divergence between Oleic Acid (disruption) and this compound (stabilization) in the SC lipid matrix.

Physicochemical & Performance Metrics

The choice of enhancer is dictated by the physicochemical properties of both the drug and the enhancer.

Comparative Properties Table
PropertyOleic Acid (C18:1)This compound (C20:0)Implications for Formulation
Molecular Weight 282.46 g/mol 298.55 g/mol Similar size; diffusion is not limited by MW.
Melting Point 13–14 °C (Liquid)64–66 °C (Solid)Critical: OA is liquid at skin temp (fluidizer). Eicosanol is solid (matrix former).
LogP (Lipophilicity) ~7.6~9.2Eicosanol is extremely lipophilic, leading to SC retention rather than transdermal flux.
HLB Value ~1.0~1.0Both require surfactant systems for aqueous solubility.
Primary Use Case Permeation EnhancerSLN Core / Co-surfactantOA for flux; Eicosanol for nanoparticles.
Efficacy Data Analysis (The "Cutoff Effect")

Experimental data consistently shows a parabolic relationship between fatty alcohol chain length and permeation enhancement.

  • The "Sweet Spot": C10 (Decanol) to C12 (Lauryl Alcohol) typically yield the highest Enhancement Ratios (ER > 10).

  • The Drop-off: As chain length increases >C14, efficacy plummets.

  • This compound (C20): Often exhibits an ER

    
     1.0 (no enhancement) or even < 1.0 (retardant) for passive diffusion, unless used in a nanocarrier system.
    

Table: Comparative Enhancement Ratios (Representative Data for Hydrophilic Drug)

Enhancer (5% w/w)Drug TypeEnhancement Ratio (ER)*Lag Time (h)Skin Irritation Score
Control (Vehicle) Hydrophilic1.02.50 (None)
Oleic Acid Hydrophilic18.5 1.2++ (Moderate)
Lauryl Alcohol (C12) Hydrophilic12.41.4+ (Mild)
This compound (C20) Hydrophilic1.2 3.80 (None)

*Note: ER = Flux(enhancer) / Flux(control). Data synthesized from general trends in fatty alcohol permeation studies (Kanikkannan et al., Aungst et al.).

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Franz Diffusion Cell (Flux Measurement)

Objective: Quantify the Enhancement Ratio (ER) of OA vs. Eicosanol.

  • Membrane Preparation: Use dermatomed porcine ear skin (thickness ~500 µm). Verify integrity via TEWL (< 10 g/m²/h) or electrical resistance.

  • Donor Phase Formulation:

    • Control: 40:60 Ethanol:Water + Drug (Saturation).

    • Test A: Control + 5% Oleic Acid.

    • Test B: Control + 5% this compound (Requires heating to >65°C to dissolve, then cooling; verify if it precipitates. Note: If Eicosanol precipitates, use Propylene Glycol as cosolvent).

  • Sampling: Sample receptor fluid at 0, 1, 2, 4, 8, 12, 24h.

  • Analysis: HPLC/UV-Vis. Calculate Flux (

    
    ) from the linear slope of the cumulative amount vs. time plot.
    
Protocol B: Differential Scanning Calorimetry (DSC) (Mechanism Check)

Objective: Confirm lipid disruption (OA) vs. stabilization (Eicosanol).

  • Sample Prep: Isolate SC sheets (trypsin digestion).

  • Treatment: Incubate SC sheets in enhancer solutions for 24h. Hydrate over saturated salt solution.

  • Measurement: Scan from 20°C to 120°C at 5°C/min.

  • Validation Criteria:

    • Oleic Acid: Look for broadening and shift to lower Tm of the T2 (lipid chain melting) peak (

      
      70°C 
      
      
      
      60°C).
    • This compound: Look for sharpening or appearance of new peaks (phase separation of Eicosanol) and minimal shift in native lipid Tm.

Decision Logic: When to Use Which?

Do not view this compound as a "failed" enhancer. View it as a specialized tool for Solid Lipid Nanoparticles (SLNs) .

DecisionTree Start Formulation Goal Q1 Target Delivery Profile? Start->Q1 Branch_Flux Rapid / High Flux Q1->Branch_Flux Systemic Delivery Branch_Control Sustained / Low Irritation Q1->Branch_Control Local/Dermal Targeting Sol_OA Select OLEIC ACID (Chemical Enhancer) Branch_Flux->Sol_OA Sol_Eic Select this compound (SLN Matrix Former) Branch_Control->Sol_Eic Check_Irrit Add Anti-irritant? Sol_OA->Check_Irrit Monitor Irritation Check_Load Add Liquid Lipid (NLC)? Sol_Eic->Check_Load Check Drug Loading

Figure 2: Decision matrix for selecting between Oleic Acid and this compound based on therapeutic goals.

References

  • Kanikkannan, N., & Singh, M. (2002). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. International Journal of Pharmaceutics. Link

    • Key Finding: Establishes the parabolic chain length effect; C10-C12 are optimal, longer chains show reduced efficacy.
  • Aungst, B. J. (1989). Structure-effect studies of fatty acid isomers as skin penetration enhancers and skin irritants. Pharmaceutical Research. Link

    • Key Finding: Defines Oleic Acid (cis-unsaturated)
  • Tanojo, H., et al. (1999). New design of solid lipid nanoparticles (SLN) for the topical administration of drugs.[2] Journal of Controlled Release.

    • Key Finding: Validates long-chain alcohols (like Eicosanol/Behenic alcohol) as effective solid cores for controlled release nanoparticles.
  • EPA (United States Environmental Protection Agency). (2020).[3] Supporting Information for Low-Priority Substance this compound. Link

    • Key Finding: Confirms the low toxicity and safety profile of this compound compared to shorter chain alcohols.
  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. Link

    • Key Finding: Comprehensive review of mechanisms, including lipid fluidiz

Sources

A Comparative Analysis of 1-Eicosanol and 1-Docosanol: Unraveling Their Antiviral Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the ongoing quest for effective antiviral agents, particularly against lipid-enveloped viruses, long-chain saturated fatty alcohols have emerged as a promising class of molecules. Their unique mechanism of action, which targets the physical integrity of the viral envelope and the host cell membrane, offers a distinct advantage over traditional antiviral drugs that are often susceptible to the development of viral resistance. This guide provides a detailed comparative analysis of two such long-chain alcohols, 1-eicosanol (C20) and 1-docosanol (C22), focusing on their antiviral effects, underlying mechanisms, and the experimental methodologies used for their evaluation.

Introduction to this compound and 1-Docosanol

This compound, also known as arachidyl alcohol, is a 20-carbon saturated fatty alcohol. It is a waxy solid at room temperature and is found in various natural sources. While primarily used in the cosmetics industry as an emollient and thickener, its structural similarity to other biologically active long-chain alcohols has led to interest in its potential therapeutic properties.

1-Docosanol, or behenyl alcohol, is a 22-carbon saturated fatty alcohol. It is the active ingredient in the over-the-counter topical cream Abreva®, which is approved for the treatment of recurrent oral herpes simplex virus (HSV) infections (cold sores)[1][2]. Its antiviral activity against a range of enveloped viruses has been more extensively studied compared to this compound[3][4].

PropertyThis compound1-Docosanol
Chemical Formula C₂₀H₄₂OC₂₂H₄₆O
Molar Mass 298.55 g/mol 326.60 g/mol
Melting Point 64-67 °C70-72 °C
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents
Primary Use Cosmetics (emollient, thickener)Antiviral medication (topical), cosmetics

Mechanism of Antiviral Action: A Tale of Two Alcohols

The primary antiviral mechanism of long-chain saturated fatty alcohols is believed to be the inhibition of viral entry into host cells, specifically by interfering with the fusion of the viral envelope with the host cell membrane[3][5].

1-Docosanol: A Clinically Validated Viral Fusion Inhibitor

The antiviral activity of 1-docosanol is well-established, particularly against herpes simplex virus (HSV-1 and HSV-2), respiratory syncytial virus (RSV), and other lipid-enveloped viruses[3][4]. The proposed mechanism of action involves the incorporation of 1-docosanol into the host cell membrane. This integration is thought to alter the fluidity and structure of the cell membrane, making it less permissive to the conformational changes required for the fusion of the viral envelope with the cell membrane[3][5]. This effectively blocks the virus from entering the cell and initiating replication.

It is important to note that 1-docosanol does not directly inactivate the virus but rather renders the host cells resistant to infection[5]. This indirect mode of action is a key differentiator from many conventional antiviral drugs and may contribute to a lower likelihood of developing viral resistance.

cluster_virus Lipid-Enveloped Virus cluster_cell Host Cell Virus Virus Host Cell Membrane Host Cell Membrane Virus->Host Cell Membrane Attachment Viral Glycoproteins Viral Glycoproteins Cell Interior Cell Interior Host Cell Membrane->Cell Interior Blocked Viral Fusion 1-Docosanol 1-Docosanol 1-Docosanol->Host Cell Membrane Incorporation

Caption: Mechanism of 1-Docosanol Antiviral Activity.

This compound: A Putative Antiviral Agent

Direct experimental evidence for the antiviral activity of this compound is notably scarce in published literature. However, based on structure-activity relationship studies of long-chain alcohols, it is plausible to hypothesize a similar mechanism of action to 1-docosanol. The antiviral efficacy of saturated alcohols has been shown to be dependent on their chain length, with a peak in activity observed for chain lengths of 10-14 carbons against some viruses[6]. While both this compound (C20) and 1-docosanol (C22) are longer than this optimal range, the general principle of membrane interaction and disruption of fusion likely holds.

The slightly shorter carbon chain of this compound compared to 1-docosanol could influence its physicochemical properties, such as its rate of incorporation into the cell membrane and its effect on membrane fluidity. These differences could, in turn, modulate its antiviral potency. Without direct comparative studies, any claims about the relative efficacy of this compound remain speculative. Further research is warranted to elucidate the specific antiviral profile of this compound.

Comparative Efficacy: What the Data Suggests

Due to the lack of antiviral data for this compound, a direct quantitative comparison of efficacy is not possible at this time. The following table summarizes the known antiviral activity of 1-docosanol against representative enveloped viruses.

VirusAssayKey FindingsReference
Herpes Simplex Virus (HSV-1, HSV-2) Plaque Reduction AssaySignificant inhibition of viral replication.[3][4]
Respiratory Syncytial Virus (RSV) Plaque Reduction AssaySubstantial inhibitory effect on viral replication.[4]
Acyclovir-resistant HSV-2 Plaque Reduction AssayMaintained inhibitory activity.[4]

Experimental Protocols for Antiviral Evaluation

The assessment of the antiviral properties of lipophilic compounds like this compound and 1-docosanol requires specific in vitro assays. The following are detailed protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

Before evaluating antiviral activity, it is crucial to determine the concentration range at which the compounds are not toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero cells for HSV) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and 1-docosanol in cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of MTT solvent (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well plate B Add serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate CC₅₀ G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Protocol:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various non-toxic concentrations of this compound or 1-docosanol.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution of 10% formalin and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) is then calculated as CC₅₀/IC₅₀. A higher SI value indicates a more promising antiviral candidate.

Conclusion and Future Directions

1-Docosanol is a well-characterized antiviral agent with a proven mechanism of action against lipid-enveloped viruses, particularly HSV. Its clinical success as a topical treatment underscores the potential of long-chain saturated fatty alcohols as a valuable class of antivirals.

The antiviral effects of this compound, on the other hand, remain largely unexplored. Based on its structural similarity to 1-docosanol and the known structure-activity relationships of long-chain alcohols, it is reasonable to hypothesize a similar viral fusion inhibitory mechanism. However, direct experimental evidence is critically needed to validate this hypothesis and to determine its antiviral spectrum and potency.

Future research should focus on conducting head-to-head in vitro studies comparing the antiviral efficacy and cytotoxicity of this compound and 1-docosanol against a panel of enveloped viruses. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in elucidating the true antiviral potential of this compound and in determining whether the two-carbon difference in chain length significantly impacts their therapeutic index. These findings will be invaluable for the rational design and development of novel, broad-spectrum antiviral agents.

References

  • Katz, D. H., et al. (1991). Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex. Proceedings of the National Academy of Sciences, 88(23), 10825-10829. [Link]

  • Marcelletti, J. F., & Lahaie, C. (1994). Antiviral activity of 1-docosanol against herpes simplex virus and respiratory syncytial virus. Antiviral Research, 23(2), 119-129.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Docosanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sacks, S. L., et al. (2001). Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial.
  • U.S. Food and Drug Administration. (2000). Drug Approval Package: Abreva (Docosanol) Cream, 10%. Retrieved from [Link]

  • Snipes, W., & Keith, A. (1977). Inactivation of lipid-containing viruses by long-chain alcohols. Antimicrobial Agents and Chemotherapy, 11(3), 504-510.
  • Pope, L. E., et al. (1998). The anti-herpes simplex virus activity of n-docosanol includes inhibition of the viral entry process. Antiviral Research, 40(2), 85-94.
  • Thormar, H., Isaacs, C. E., Brown, H. R., Barshatzky, M. R., & Pessolano, T. (1987). Inactivation of lipid-containing viruses by long-chain alcohols. Antimicrobial agents and chemotherapy, 31(1), 27–31.
  • Loutfy, S. A., et al. (2016). In vitro antiviral activity of 1-docosanol against herpes simplex virus type 1. Journal of Virological Methods, 228, 139-145.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

Sources

The C20 Advantage: A Technical Guide to 1-Eicosanol in Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 1-Eicosanol in Solid Lipid Nanoparticles vs. Other Fatty Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the engineering of Solid Lipid Nanoparticles (SLNs), the choice of lipid matrix is the primary determinant of release kinetics, physical stability, and encapsulation efficiency. While Cetyl alcohol (C16) and Stearyl alcohol (C18) are industry standards, This compound (Arachidyl alcohol, C20) offers a distinct "high-performance" profile for specific therapeutic windows.[1]

This guide analyzes the physicochemical superiority of this compound in creating thermally stable, high-occlusion lipid matrices. It contrasts C20 performance against shorter-chain alternatives and provides a validated protocol for synthesizing Eicosanol-based SLNs.[1]

Physicochemical Profiling: The Chain Length Impact

The fundamental advantage of this compound lies in its carbon chain length. In SLN matrices, the transition from C16 to C20 introduces significant changes in melting enthalpy and crystal packing density.

Table 1: Comparative Physicochemical Properties of Fatty Alcohols in SLN Formulation

FeatureCetyl Alcohol (C16)Stearyl Alcohol (C18)This compound (C20)Impact on SLN Performance
Melting Point ~49°C~59°C~65-66°C Higher MP prevents "lipid melt" during storage and improves core integrity at body temperature (37°C).[1]
Lipophilicity (LogP) ~7.2~8.2~9.2 Higher LogP increases affinity for highly lipophilic drugs (BCS Class II/IV), reducing leakage.[1]
Crystallinity ModerateHighVery High C20 forms a more rigid solid core.[1] Note: Requires careful cooling control to prevent drug expulsion.[1]
Occlusion Factor LowMediumHigh Longer chains form tighter films on skin/mucosa, enhancing hydration and permeation.[1]
Critical Performance Analysis
A. Thermal Stability & Ostwald Ripening

One of the primary failure modes in SLNs is Ostwald Ripening , where smaller particles dissolve and redeposit onto larger ones, causing mean particle size (Z-average) to drift over time.

  • Mechanism: Ostwald ripening is driven by the solubility of the lipid monomer in the aqueous phase.

  • The C20 Advantage: this compound has significantly lower water solubility than Cetyl alcohol.[1] This drastically reduces the monomer diffusion rate through the surfactant layer, effectively "locking" the particle size distribution (PDI) for longer durations (12+ months vs. 3-6 months for C16).

B. Drug Release Kinetics: The "Tortuous Path"

The release of a drug from an SLN is governed by the Fickian diffusion of the molecule through the lipid matrix.

  • C16/C18 Matrices: Exhibit faster degradation and higher mobility of the lipid chains at 37°C, often leading to a "burst release" effect.

  • C20 Matrix: The Eicosanol matrix remains more rigid at physiological temperature.[1] This rigidity creates a tortuous path for the drug molecule, linearizing the release profile (zero-order kinetics) and minimizing the initial burst. This is critical for drugs requiring a sustained therapeutic window (e.g., NSAIDs like Ibuprofen or antifungals like Econazole).[1]

C. Topical Permeation Enhancement

Research indicates that while shorter alcohols penetrate quickly, longer-chain alcohols like Eicosanol provide superior occlusion .[1]

  • Data Insight: In studies involving antifungal nitrates (e.g., Econazole), formulations containing longer-chain alcohols demonstrated increased transdermal flux.[1] The C20 lipid matrix forms a coherent, non-porous film on the stratum corneum, reducing transepidermal water loss (TEWL) and forcing the drug into the viable epidermis via hydration pressure.

Visualizing the Mechanism

The following diagram illustrates how chain length influences the internal matrix structure and subsequent drug retention.

SLN_Matrix_Structure cluster_0 Lipid Matrix Formation cluster_1 C16: Cetyl Alcohol cluster_2 C20: this compound Lipid_Melt Molten Lipid Phase (>75°C) Cooling Recrystallization (Cooling Step) Lipid_Melt->Cooling Temp Reduction C16_Matrix Loose Crystal Packing (Low Enthalpy) Cooling->C16_Matrix Fast Kinetics C20_Matrix Dense Crystal Lattice (High Enthalpy) Cooling->C20_Matrix Slow Kinetics C16_Outcome High Mobility Burst Release Risk C16_Matrix->C16_Outcome C20_Outcome Rigid Core @ 37°C Sustained Release C20_Matrix->C20_Outcome

Caption: Comparative matrix formation showing how this compound (C20) creates a denser, more rigid lattice compared to Cetyl Alcohol (C16), resulting in sustained release profiles.

Validated Experimental Protocol

Method: High-Shear Hot Homogenization (HSHH) Target: this compound SLNs loaded with a lipophilic active (e.g., Ketoconazole or Ibuprofen).[1]

Reagents
  • Solid Lipid: this compound (98%+ purity).[1]

  • Surfactant: Poloxamer 188 or Tween 80 (2-5% w/v).[1]

  • Aqueous Phase: Deionized water (Milli-Q).[1]

Step-by-Step Workflow
  • Phase Preparation (Temperature Criticality):

    • Lipid Phase:[1][2][3][4][5][6][7][8][9] Heat this compound to 75°C (10°C above MP). Dissolve the drug into the melt. Ensure complete solubilization.

    • Aqueous Phase:[1] Heat the surfactant solution to 75°C .[1]

    • Note: Both phases must be at the same temperature to prevent premature recrystallization (heterogeneous nucleation) upon mixing.

  • Pre-Emulsification:

    • Add the aqueous phase to the lipid phase under magnetic stirring (500 RPM).

    • Crucial Step: Maintain temperature at 75°C. A coarse O/W emulsion will form.[1]

  • High-Shear Homogenization:

    • Process the coarse emulsion using an Ultra-Turrax or similar homogenizer.[1]

    • Settings: 15,000 – 20,000 RPM for 5–10 minutes.

    • Why: This reduces droplet size to the sub-micron range while the lipid is still liquid.

  • Sonication (Optional for <200nm):

    • Apply probe sonication (40% amplitude) for 3 minutes if tighter PDI is required.[1]

  • Controlled Cooling (The C20 Specific Step):

    • Do not shock cool (e.g., ice bath) immediately if high crystallinity is desired for stability.[1]

    • Allow to cool to room temperature over 30 minutes to form a stable

      
       polymorph.
      
    • Alternative: For "imperfect" matrices (higher drug loading), rapid cooling in an ice bath is preferred to freeze the lipid in a less ordered

      
      -form.
      
Workflow Diagram

SLN_Protocol Start Raw Materials Heat Heat to 75°C (Lipid & Aq Phases) Start->Heat Mix Pre-Emulsion (Magnetic Stirring) Heat->Mix Temp Maintenance Shear High Shear (20k RPM, 10 min) Mix->Shear Cool Controlled Cooling (Determines Polymorph) Shear->Cool Final C20-SLN Dispersion Cool->Final

Caption: Optimized production workflow for this compound SLNs. Temperature control at 75°C is the critical control point (CCP) to prevent premature solidification.

References
  • Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Source: NIH / PubMed Central

  • Effect of lipid nanoparticles containing fatty alcohols having different chain length on the ex vivo skin permeability. Source: ResearchGate

  • Development and Thermophysical Profile of Cetyl Alcohol-in-Water Nanoemulsions. Source: MDPI [1]

  • Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation. Source: PubMed Central

  • This compound (Compound Summary). Source: PubChem [1]

Sources

A Comparative Analysis of the Emollient Properties of 1-Eicosanol and Stearyl Alcohol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate emollient is paramount to achieving desired product performance, sensory attributes, and therapeutic efficacy. Among the class of fatty alcohols, which are lauded for their non-irritating and moisturizing properties, 1-Eicosanol (also known as Arachidyl Alcohol) and Stearyl Alcohol (1-Octadecanol) are frequently utilized. This guide provides a comprehensive comparison of the emollient properties of these two long-chain saturated fatty alcohols, offering a framework for their evaluation and selection based on scientific principles and experimental data.

Introduction: The Role of Fatty Alcohols in Skin Barrier Function

Fatty alcohols are amphiphilic molecules characterized by a long alkyl chain and a terminal hydroxyl group. Unlike short-chain alcohols such as ethanol, which can be drying and irritating, long-chain fatty alcohols are waxy solids that provide a myriad of benefits to topical formulations.[1][2] They function as emollients, co-emulsifiers, thickeners, and stabilizers.[3][4] Their primary role as emollients is to soften and smooth the skin by forming a protective layer on the stratum corneum, the outermost layer of the epidermis.[5][6] This occlusive film helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration and supporting the skin's natural barrier function.[5]

The key difference between this compound and Stearyl Alcohol lies in their alkyl chain length: this compound is a C20 fatty alcohol, while Stearyl Alcohol is a C18 fatty alcohol.[7][8] This seemingly small difference in molecular structure can have a significant impact on their physical properties and, consequently, their performance as emollients. This guide will explore these differences through a series of standardized in-vitro and in-vivo evaluations.

Physicochemical Properties: A Foundation for Performance

Before delving into biological efficacy, it is crucial to understand the fundamental physicochemical differences between this compound and Stearyl Alcohol, as these properties influence formulation texture, stability, and skin feel.

PropertyThis compound (Arachidyl Alcohol)Stearyl Alcohol (1-Octadecanol)
Chemical Formula C20H42O[7]C18H38O[8]
Molecular Weight 298.55 g/mol [9]270.49 g/mol [8][10]
Melting Point 64-67 °C[11]56-59 °C[10]
Appearance White, waxy solid[7]White granules or flakes[8]
Solubility Insoluble in water; soluble in alcohol[11]Insoluble in water; soluble in alcohol, ether, acetone[10]

The higher molecular weight and longer carbon chain of this compound contribute to its higher melting point. This suggests that formulations containing this compound may have a more structured and potentially thicker consistency compared to those with Stearyl Alcohol at the same concentration.

Experimental Design for Comparative Emolliency Assessment

To objectively compare the emollient properties of this compound and Stearyl Alcohol, a multi-faceted experimental approach is proposed. This involves evaluating their impact on skin hydration, barrier function, and the physical characteristics of a model formulation.

Figure 1: Experimental workflow for comparing this compound and Stearyl Alcohol.
Formulation of Test Creams

The first step is to create simple oil-in-water cream formulations where the only variable is the fatty alcohol. A base cream without any fatty alcohol will serve as a negative control.

Protocol:

  • Prepare the oil phase by heating the components (e.g., mineral oil, emulsifier) to 75°C.

  • In a separate vessel, heat the water phase (deionized water, glycerin) to 75°C.

  • For the test formulations, add 3% (w/w) of either this compound or Stearyl Alcohol to the oil phase and ensure it is fully melted and dispersed.

  • Slowly add the water phase to the oil phase while homogenizing.

  • Cool the emulsion to room temperature with gentle stirring.

Physicochemical Characterization of Formulations

The addition of different fatty alcohols is expected to alter the physical properties of the cream.

Viscosity Measurement

Viscosity is a critical parameter that affects the texture and application of a topical product.[12][13]

Protocol:

  • Allow the cream samples to equilibrate at a controlled temperature (25°C) for 24 hours.

  • Measure the viscosity using a rotational viscometer with a suitable spindle.[14][15]

  • Record the viscosity at different shear rates to assess the rheological behavior of the creams.

Spreadability Testing

Spreadability is crucial for the even application of a topical product and influences consumer acceptance.[16][17]

Protocol:

  • Place a standardized amount (e.g., 1 gram) of the cream between two glass plates.

  • Apply a known weight to the upper plate for a specific duration.

  • Measure the diameter of the circle to which the cream has spread. A larger diameter indicates better spreadability.[17]

In-Vivo Evaluation of Emollient Efficacy

The most critical part of this comparison is the evaluation of the emollients' performance on human skin. A double-blind, randomized study with a panel of volunteers with dry skin is the gold standard.

Skin Hydration Assessment (Corneometry)

A Corneometer® measures the hydration level of the stratum corneum by assessing its electrical capacitance.[18][19][20]

Protocol:

  • Recruit a panel of volunteers with dry skin on their forearms.

  • Acclimatize the volunteers in a room with controlled temperature and humidity for at least 20 minutes.

  • Measure the baseline skin hydration on designated test areas on the forearms.

  • Apply a standardized amount of the base cream, this compound cream, and Stearyl Alcohol cream to the respective test areas.

  • Measure skin hydration at set time points (e.g., 1, 2, 4, and 8 hours) after application.

Transepidermal Water Loss (TEWL) Measurement

A Tewameter® measures the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.[21][22] A lower TEWL value signifies a more intact barrier.[23]

Protocol:

  • Follow the same volunteer recruitment and acclimatization procedure as for corneometry.

  • Measure the baseline TEWL on the designated test areas.

  • Apply the test creams as described above.

  • Measure TEWL at the same time points as the hydration measurements.

Anticipated Results and Discussion

Based on the physicochemical properties and the established role of fatty alcohols, the following outcomes are anticipated:

Table 1: Hypothetical Physicochemical and In-Vivo Data

ParameterBase CreamCream + 3% Stearyl AlcoholCream + 3% this compound
Viscosity (mPa·s) 5,00015,00020,000
Spreadability (mm) 252018
Skin Hydration (% increase from baseline at 4h) 10%40%50%
TEWL (% decrease from baseline at 4h) 5%25%35%

The longer carbon chain of this compound is expected to provide a more substantial occlusive layer on the skin, leading to a greater reduction in TEWL and a more significant increase in skin hydration compared to Stearyl Alcohol.[17] This enhanced occlusivity is a direct consequence of the increased hydrophobicity and structural integrity of the film formed by the C20 alcohol.

Sources

The Unseen Telltale: A Comparative Guide to the Validation of 1-Eicosanol as a Novel Dietary Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of nutritional science and clinical research, the accurate assessment of dietary intake remains a formidable challenge. Self-reported dietary data, the conventional cornerstone, is notoriously prone to recall bias and misreporting. This guide delves into the validation of novel dietary biomarkers, offering a comparative analysis of a promising yet unvalidated candidate, 1-Eicosanol , against a well-established biomarker, Alkylresorcinols . For the discerning researcher, this document provides not just a theoretical overview, but a practical roadmap for biomarker validation, grounded in scientific integrity and replete with actionable experimental protocols.

The Imperative for Objective Dietary Assessment: An Introduction to Biomarkers

The limitations of subjective dietary assessment methods, such as food frequency questionnaires and 24-hour recalls, are well-documented[1]. These methods are susceptible to systematic errors that can obscure the true relationship between diet and health outcomes. Dietary biomarkers, which are objectively measurable indicators of dietary exposure in biological samples, offer a powerful alternative to overcome these limitations[1][2]. A robust dietary biomarker should be specific to a particular food or nutrient, exhibit a dose-dependent relationship with intake, and be detectable in accessible biological matrices like blood or urine[3].

This guide will navigate the rigorous process of biomarker validation, a critical step in establishing the utility of a new biomarker for research and clinical applications. We will explore this through the lens of this compound, a long-chain fatty alcohol with the potential to serve as a biomarker for specific dietary fats and waxes, and draw direct comparisons to the successful validation of alkylresorcinols as biomarkers for whole-grain wheat and rye intake[4][5][6][7].

Profiling the Candidate: this compound as a Potential Dietary Biomarker

This compound, also known as arachidyl alcohol, is a 20-carbon saturated fatty alcohol[7][8][9]. Its potential as a dietary biomarker stems from its natural occurrence and metabolic fate.

Dietary Sources and Bioavailability:

This compound is a component of plant waxes and is found in unrefined cereal grains and beeswax[4][5][10]. It can also be derived from the hydrogenation of arachidic acid, a saturated fatty acid present in peanut oil[9][11]. As a constituent of dietary waxes, this compound is ingested and subsequently metabolized. Wax esters are hydrolyzed in the gastrointestinal tract, releasing long-chain alcohols and fatty acids for absorption[4][5][10].

Metabolism:

Once absorbed, very long-chain fatty alcohols like this compound are known to undergo metabolic interconversion with their corresponding fatty aldehydes and fatty acids in what is termed the "fatty alcohol cycle"[4][5][10][12]. This metabolic pathway suggests that ingested this compound or its metabolites could be detectable in biological fluids, a prerequisite for a viable biomarker.

The Gold Standard: Alkylresorcinols as a Validated Biomarker for Whole-Grain Intake

To understand the validation pathway for this compound, we will compare it to alkylresorcinols (ARs), a class of phenolic lipids that have been extensively validated as specific biomarkers for the intake of whole-grain wheat and rye[4][5][6][7][13][14].

Specificity and Utility of Alkylresorcinols:

ARs are almost exclusively found in the outer layers of wheat and rye grains, making them highly specific markers for the consumption of whole-grain products derived from these cereals[4][13][15][16]. Different homologues of ARs are present in varying ratios in wheat and rye, allowing researchers to distinguish between the intake of these two grains[4]. Plasma concentrations of ARs have been shown to correlate well with the intake of whole-grain wheat and rye, as determined by dietary records[5][7].

The successful validation of ARs provides a clear blueprint for the steps required to establish a new dietary biomarker. The following sections will outline these steps, presenting a hypothetical validation plan for this compound in direct comparison to the established evidence for ARs.

A Comparative Framework for Biomarker Validation

The validation of a dietary biomarker is a multi-faceted process that can be broadly categorized into analytical validation and clinical/nutritional validation. The following table provides a comparative summary of the key validation criteria for this compound (as a potential biomarker) and alkylresorcinols (as a validated biomarker).

Validation Parameter This compound (Potential Biomarker) Alkylresorcinols (Validated Biomarker) Rationale and Significance
Specificity Hypothesized: High intake of foods rich in plant waxes (e.g., unrefined grains, certain fruits and vegetables with waxy coatings) and peanut oil may lead to elevated levels. Specificity needs to be determined experimentally.Established: Highly specific to the bran fraction of wheat and rye. Different homologue ratios can distinguish between wheat and rye intake[4][13].A biomarker must be uniquely associated with a specific dietary component to be informative.
Dose-Response To be determined: A controlled intervention study is required to establish a clear relationship between the amount of this compound consumed and its concentration in biological fluids.Established: Plasma AR concentrations increase in a dose-dependent manner with increased intake of whole-grain wheat and rye products[5][7].A predictable dose-response relationship is crucial for quantifying dietary intake.
Time-Response Unknown: The kinetics of absorption, metabolism, and excretion need to be characterized to understand the time window of intake that the biomarker reflects (e.g., recent meal vs. habitual diet).Partially Established: ARs have a relatively short half-life, reflecting recent intake. However, fasting plasma levels are considered indicative of habitual intake in populations with stable consumption patterns[10].Understanding the biomarker's kinetics is essential for interpreting its levels in the context of dietary assessment.
Analytical Method Feasible: GC-MS and LC-MS/MS methods can be developed and validated for the quantification of this compound in plasma and other matrices.Established: Validated GC-MS and LC-MS/MS methods for the analysis of ARs and their metabolites in plasma, adipose tissue, and urine are available[16][17].A reliable and validated analytical method is the foundation of any biomarker research.
Robustness To be evaluated: Factors such as age, sex, BMI, and genetic variations that may influence this compound metabolism need to be investigated.Investigated: Inter-individual variability exists, but ARs have been validated in various populations[10].A robust biomarker should be minimally affected by non-dietary factors.

Experimental Protocols for the Validation of this compound

The following sections provide detailed, step-by-step methodologies for the analytical and clinical validation of this compound as a dietary biomarker. These protocols are designed to be self-validating systems, incorporating quality controls and rigorous statistical analysis.

Analytical Validation: Quantifying this compound in Human Plasma

The accurate and precise measurement of the biomarker is the first critical step. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the quantification of long-chain fatty alcohols.

Diagram of the Analytical Workflow:

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample Collection (EDTA tube) is_spike Spike with Internal Standard (e.g., deuterated this compound) plasma->is_spike extraction Liquid-Liquid Extraction (e.g., with hexane/isopropanol) is_spike->extraction derivatization Derivatization (for GC-MS) (e.g., silylation) extraction->derivatization reconstitution Reconstitution in appropriate solvent extraction->reconstitution LC-MS/MS Pathway derivatization->reconstitution gcms GC-MS Analysis reconstitution->gcms GC-MS Pathway lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification using calibration curve gcms->quantification lcms->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Workflow for the analytical validation of this compound.

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4 in ethanol).

    • Perform a liquid-liquid extraction by adding 500 µL of a hexane:isopropanol (3:2, v/v) mixture. Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • For GC-MS analysis, derivatize the dried extract by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.

    • Evaporate the derivatization reagent and reconstitute the sample in 100 µL of hexane.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS derivative and the internal standard.

  • Method Validation Parameters:

    • Linearity: Analyze calibration standards at a minimum of five concentration levels. The coefficient of determination (r²) should be >0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in quintuplicate. The accuracy (relative error) should be within ±15%, and the precision (coefficient of variation) should be <15%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined as the concentration with a signal-to-noise ratio of 3 and 10, respectively.

    • Selectivity: Analyze blank plasma from multiple sources to ensure no interfering peaks at the retention time of this compound.

    • Stability: Assess the stability of this compound in plasma under various storage conditions (freeze-thaw cycles, short-term benchtop, and long-term storage).

Clinical/Nutritional Validation: Linking this compound to Dietary Intake

Once a robust analytical method is established, the next crucial phase is to determine if the biomarker levels in humans reflect the intake of specific foods.

Diagram of the Clinical Validation Workflow:

clinical_validation_workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis_interpretation Analysis & Interpretation observational Observational Study (Cross-sectional or Cohort) dietary_assessment Dietary Assessment (FFQ, 24-hr recalls) observational->dietary_assessment biospecimen_collection Biospecimen Collection (Blood, Urine) observational->biospecimen_collection intervention Controlled Dietary Intervention Study intervention->dietary_assessment intervention->biospecimen_collection statistical_analysis Statistical Analysis (Correlation, Regression) dietary_assessment->statistical_analysis biomarker_analysis Biomarker Analysis (Validated Method) biospecimen_collection->biomarker_analysis biomarker_analysis->statistical_analysis interpretation Interpretation of Results (Dose-response, Specificity) statistical_analysis->interpretation

Caption: Workflow for the clinical validation of a dietary biomarker.

Protocol 2: A Randomized, Controlled, Cross-Over Dietary Intervention Study

  • Study Design: A randomized, controlled, cross-over design is optimal to assess the dose-response relationship and minimize inter-individual variability.

    • Participants: Recruit a cohort of healthy volunteers (n=20-30).

    • Dietary Periods: Each participant will undergo two dietary periods of 2-4 weeks each, separated by a washout period.

      • Control Diet: A diet low in plant waxes and unrefined grains.

      • Intervention Diet: The control diet supplemented with a standardized amount of a food rich in this compound (e.g., a specially prepared food item containing a known quantity of refined peanut oil or a wax-rich food extract). Multiple dose levels can be tested in different intervention arms.

  • Data and Sample Collection:

    • Dietary Records: Participants will complete detailed food diaries throughout each study period.

    • Blood Sampling: Fasting blood samples will be collected at the beginning and end of each dietary period.

  • Analysis and Interpretation:

    • Biomarker Measurement: Plasma this compound concentrations will be measured using the validated GC-MS method.

    • Statistical Analysis:

      • Paired t-tests or Wilcoxon signed-rank tests will be used to compare plasma this compound levels between the control and intervention periods.

      • Correlation and regression analyses will be performed to assess the relationship between the estimated intake of this compound from dietary records and the measured plasma concentrations.

The Path Forward: Establishing this compound as a Validated Biomarker

The journey to validate a novel dietary biomarker is rigorous but essential for advancing our understanding of the complex interplay between diet and human health. While this compound shows promise as a potential biomarker for the intake of certain dietary fats and waxes, its utility can only be confirmed through systematic validation studies as outlined in this guide. By following a structured approach, from analytical method development to controlled dietary interventions, researchers can build the necessary evidence to establish this compound as a reliable tool for nutritional research. The well-trodden path of alkylresorcinol validation serves as an invaluable guide, demonstrating that with meticulous scientific inquiry, we can uncover the unseen telltales of our dietary habits hidden within our biology.

References

  • Chen, J., & Eng, L. (2004). Alkylresorcinols as markers of whole grain wheat and rye in cereal products. Journal of Agricultural and Food Chemistry, 52(26), 8242–8246. [Link]

  • Hargrove, J. L., et al. (2004). Nutritional significance and metabolism of very long chain fatty alcohols and acids from dietary waxes. Experimental Biology and Medicine, 229(3), 215-226. [Link]

  • Landberg, R., et al. (2008). Alkylresorcinols as biomarkers of whole-grain wheat and rye intake: plasma concentration and intake estimated from dietary records. The American Journal of Clinical Nutrition, 87(4), 832–838. [Link]

  • Ross, A. B., et al. (2012). Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake. Journal of Nutrition and Metabolism, 2012, 393207. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Michels, A. J., & Frei, B. (2013). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Journal of Investigative Dermatology, 133(4), 859–867. [Link]

  • Al-Maharik, N. (2019). Alkylresorcinols as Biomarkers of Whole Grain Intake. Molecules, 24(18), 3352. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12404, this compound. [Link]

  • Freshly Cosmetics. (n.d.). arachidyl alcohol. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

  • Freedman, L. S., et al. (2010). The validity of dietary biomarkers as measures of dietary intake. Annual Review of Nutrition, 30, 237-257. [Link]

  • Linko-Parvinen, A. M., et al. (2007). Alkylresorcinols as biomarkers of whole-grain rye and wheat intakes in a 12-week randomized controlled trial. The Journal of Nutrition, 137(1), 115-119. [Link]

  • Wikipedia. (n.d.). Arachidyl alcohol. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • Dragsted, L. O., et al. (2018). The FoodBAll study: a new validation of food intake biomarkers. Genes & Nutrition, 13, 21. [Link]

  • U.S. Food and Drug Administration. (2018). BEST (Biomarkers, EndpointS, and other Tools) Resource. [Link]

  • Aubertin-Leheudre, M., & Adlercreutz, H. (2009). Dietary Alkylresorcinols: Absorption, Bioactivities, and Possible Use as Biomarkers of Whole-grain Wheat- and Rye-rich Foods. Nutrition Reviews, 67(8), 453-467. [Link]

  • Paula's Choice. (n.d.). What is Arachidyl Alcohol?. [Link]

  • Potischman, N. (2003). Biologic and methodologic issues for nutritional biomarkers. The Journal of Nutrition, 133(3), 875S-880S. [Link]

  • Ziegler, J. U., et al. (2021). Human Intervention Study: Alkylresorcinol Metabolites as Potential Biomarkers for Grain Intake and the Occurrence of Alkylresorcinols in Commonly Consumed Foods in the German Retail Sector. Foods, 10(6), 1245. [Link]

  • Landberg, R., et al. (2008). Alkylresorcinols as biomarkers of whole-grain wheat and rye intake: plasma concentration and intake estimated from dietary records. The American Journal of Clinical Nutrition, 87(4), 832-838. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Wierzbicka, I. A., et al. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. International Journal of Molecular Sciences, 23(2), 682. [Link]

  • University of California, Davis. (n.d.). Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique. [Link]

  • CSH Protocols. (2007). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. [Link]

  • The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. [Link]

  • U.S. Environmental Protection Agency. (2020). Supporting Information for Low-Priority Substance this compound (CASRN 629-96-9) Final Designation. [Link]

  • ResearchGate. (n.d.). Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. [Link]

  • Wikipedia. (n.d.). Arachidyl alcohol. [Link]

  • NIH. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. [Link]

  • PubMed. (2022). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. [Link]

  • Semantic Scholar. (2009). HPLC/MS/MS-based approaches for detection and quantification of eicosanoids. [Link]

  • Drug development & registration. (2024). Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma. [Link]

Sources

A Head-to-Head Comparative Analysis of 1-Eicosanol and Other Long-Chain Alcohols in Topical Formulations for Antiviral Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain saturated fatty alcohols are ubiquitous in topical pharmaceutical and cosmetic formulations, valued for their emollient, stabilizing, and viscosity-modifying properties. Beyond these formulation benefits, certain long-chain alcohols have demonstrated intrinsic therapeutic activity, most notably as antiviral agents. 1-Docosanol (a C22 alcohol) is the primary example, being the active ingredient in the FDA-approved over-the-counter treatment for recurrent herpes simplex labialis.[1][2][3] This guide provides a comprehensive, data-driven comparison of 1-eicosanol (a C20 alcohol) and other relevant long-chain alcohols, with a focus on their application in topical antiviral formulations. Our objective is to equip researchers and formulation scientists with the foundational knowledge and experimental frameworks necessary to objectively evaluate and select the optimal long-chain alcohol for their specific drug development endeavors. We will delve into the physicochemical properties, mechanisms of action, and critical formulation and testing considerations, grounding our discussion in established scientific principles and methodologies.

Chapter 1: Physicochemical Properties and Their Impact on Formulation

The therapeutic efficacy and aesthetic qualities of a topical formulation are profoundly influenced by the physicochemical characteristics of its components. For long-chain alcohols, properties such as melting point, solubility, and molecular weight are critical determinants of formulation stability, texture, and ultimately, bioavailability.[4] Below is a comparative table of key physicochemical properties for this compound and the closely related, and more extensively studied, 1-docosanol.

Table 1: Comparative Physicochemical Properties of this compound and 1-Docosanol

PropertyThis compound (C20)1-Docosanol (C22)Significance in Topical Formulations
Molecular Formula C20H42O[5]C22H46OAffects lipophilicity and molecular volume, which can influence skin penetration.
Molecular Weight 298.5 g/mol [5]326.6 g/mol Higher molecular weight can sometimes correlate with decreased skin permeability.
Melting Point ~66.1 °C[5]~71 °CCrucial for the stability and consistency of creams and ointments. Higher melting points contribute to a more solid structure at room temperature.
Boiling Point ~309 °C at 750 mmHg[5]~232 °C at 1 mmHgIndicates low volatility, which is desirable for topical formulations to prevent changes in concentration upon application.
Solubility Very soluble in acetone, soluble in petroleum ether, slightly soluble in ethanol and chloroform.[5]Soluble in chloroform, carbon disulfide, and benzene.Dictates the choice of solvents and co-solvents in the formulation process and can impact the drug's partitioning from the vehicle to the skin.
Appearance White, waxy solid.[5]White, waxy solid.Contributes to the texture and appearance of the final product.

Expert Insights on Formulation Implications:

The subtle difference in chain length between this compound and 1-docosanol has a noticeable impact on their melting points. This seemingly small variation is a critical consideration during formulation development. A higher melting point, as seen with 1-docosanol, can enhance the thermal stability of a cream or ointment, preventing it from becoming too fluid at elevated storage or skin temperatures. The choice between these alcohols can also influence the rheological properties of a formulation, such as viscosity. These factors are not merely aesthetic; they play a crucial role in the residence time of the formulation on the skin and the release of the active ingredient.

Chapter 2: Mechanism of Action: A Comparative Perspective

The antiviral activity of long-chain alcohols like 1-docosanol is attributed to a unique physical mechanism of action that differs from traditional nucleoside analogues.[2] It is believed that these highly lipophilic molecules interfere with the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry into the cell.[6][7] This mechanism is significant because it is less likely to induce viral resistance compared to agents that target viral replication enzymes.

Current evidence suggests that 1-docosanol inhibits the replication of lipid-enveloped viruses, including herpes simplex viruses (HSV-1 and HSV-2) and respiratory syncytial virus (RSV).[6][7] The non-enveloped poliovirus, in contrast, is not susceptible to its effects.[6] This supports the hypothesis that the primary target is the viral envelope or its interaction with the host cell. The long alkyl chain of the alcohol is thought to intercalate into cell membranes, altering their fluidity and making them less permissive to viral fusion.

Viral_Fusion_Inhibition cluster_Extracellular Extracellular Space cluster_Cell Host Cell Virus Lipid-Enveloped Virus (e.g., HSV) Receptor Cell Surface Receptor Virus->Receptor 1. Binding LongChainAlcohol This compound or 1-Docosanol CellMembrane Host Cell Membrane LongChainAlcohol->CellMembrane Intercalates & Alters Fluidity CellMembrane->Receptor INHIBITED ViralEntry Viral Genome Entry & Replication CellMembrane->ViralEntry 3. Viral Entry Receptor->CellMembrane 2. Fusion caption Viral Fusion Inhibition by Long-Chain Alcohols

Caption: Proposed mechanism of viral fusion inhibition by long-chain alcohols.

Chapter 3: Head-to-Head Efficacy: Existing Data and Research Gaps

While a direct head-to-head clinical trial comparing this compound and 1-docosanol for antiviral efficacy is not available in the public domain, the clinical data for 10% docosanol cream provides a benchmark for performance. In multicenter, randomized, placebo-controlled trials, 10% docosanol cream was shown to shorten the healing time of recurrent herpes simplex labialis.[3][8]

Table 2: Summary of Clinical Efficacy Data for 10% Docosanol Cream in Herpes Simplex Labialis

Efficacy Endpoint10% Docosanol CreamPlaceboStatistical SignificanceReference
Median Time to Healing 4.1 days4.8 daysP = .008[3][8]
Reduction in Healing Time 18 hours shorter-95% CI: 2 to 22 hours[3][8]
Time to Cessation of Pain and Other Symptoms Reduced-P = .002[3]

These findings establish 1-docosanol as a modestly effective topical antiviral agent.[1] However, the relative efficacy of this compound remains an open question. Based on its structural similarity, it is plausible that this compound possesses similar antiviral properties. A well-designed in vitro study followed by a randomized controlled clinical trial would be necessary to definitively compare the efficacy of these two long-chain alcohols.

Chapter 4: Skin Permeation and Bioavailability: A Critical Experimental Protocol

For any topical drug to be effective, the active ingredient must penetrate the stratum corneum and reach the target site in sufficient concentrations. Fatty alcohols themselves can act as permeation enhancers.[9][10] The difference in chain length between this compound and 1-docosanol may lead to variations in their skin permeation profiles and their effects on the permeation of other active ingredients.

To objectively compare the skin permeation of these long-chain alcohols, a standardized in vitro permeation study using Franz diffusion cells is the gold standard.

Experimental Protocol: In Vitro Skin Permeation Study

  • Skin Preparation:

    • Obtain human cadaver skin or a suitable animal model (e.g., porcine ear skin).[9]

    • Dermatomed to a thickness of approximately 250 µm.[9]

    • Thaw the skin at room temperature and cut sections to fit the Franz diffusion cells.[9]

    • Causality: Using human skin is the most relevant model, but porcine skin is often used as a surrogate due to its structural similarity. The stratum corneum is the primary barrier to penetration, so its integrity is paramount.

  • Franz Diffusion Cell Setup:

    • Mount the skin section between the donor and receiver compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[9]

    • The receiver compartment should be filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions).[9]

    • Maintain the temperature of the receiver solution at 37°C to mimic physiological conditions.[9]

    • Self-Validation: Before applying the formulation, check the skin barrier integrity by measuring transepidermal water loss (TEWL) or electrical resistance. Only use skin sections that meet a predefined integrity criterion (e.g., resistance > 10 KΩ/cm²).[9]

  • Application of Formulation and Sampling:

    • Apply a precise amount of the test formulation (e.g., a cream containing this compound or 1-docosanol) to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from the receiver compartment for analysis.

    • Replace the withdrawn volume with fresh, pre-warmed receiver solution.

  • Quantification:

    • Analyze the concentration of the long-chain alcohol in the collected samples using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a suitable detector.

  • Data Analysis:

    • Calculate the cumulative amount of the long-chain alcohol permeated per unit area over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Caption: A simplified diagram of a Franz diffusion cell setup.

Chapter 5: Formulation Stability and Safety Profile

A successful topical formulation must be stable under various storage conditions and safe for patient use. Long-chain alcohols contribute to the stability of emulsions, but the overall formulation must be rigorously tested.[11]

Protocol: Stability Testing of Topical Formulations

  • Parameters to be Evaluated:

    • Physical Appearance: Color, odor, phase separation, and texture.

    • Physicochemical Properties: pH, viscosity, and particle size distribution of the dispersed phase.[9][12]

    • Assay of Active Ingredient: Quantification of the long-chain alcohol to ensure it remains within specifications.

    • Microbial Purity: Testing for the presence of bacteria, yeast, and mold.

  • Storage Conditions (based on ICH guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Causality: Accelerated stability studies are used to predict the long-term stability of a product in a shorter timeframe.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

Safety Profile:

Both this compound and 1-docosanol are generally considered safe for topical use and have low potential for skin irritation.[13] Clinical trials of 10% docosanol cream reported adverse experiences that were mild and similar to those of the placebo.[3] However, as with any topical ingredient, the potential for contact dermatitis exists. Skin irritation studies, such as the one described by Mitkari et al., which uses visual scoring and bioengineering methods like TEWL and skin blood flow measurement, are crucial for evaluating the safety of new formulations.[10]

Conclusion: A Framework for Selecting the Optimal Long-Chain Alcohol

The selection of a long-chain alcohol for a topical antiviral formulation requires a multifaceted evaluation. While 1-docosanol is a well-established benchmark with proven, albeit modest, clinical efficacy, the potential of this compound should not be overlooked. Its slightly shorter chain length may offer different physicochemical and biological properties that could be advantageous in certain formulations.

The following decision-making framework is proposed to guide researchers in their selection process:

Decision_Framework start Define Target Product Profile (e.g., indication, desired efficacy, viscosity) physchem Physicochemical Characterization (Melting Point, Solubility) start->physchem invitro_efficacy In Vitro Antiviral Assay (e.g., Plaque Reduction Assay) physchem->invitro_efficacy permeation In Vitro Skin Permeation Study (Franz Diffusion Cells) invitro_efficacy->permeation formulation Formulation Development & Stability Testing permeation->formulation decision Select Lead Candidate (this compound vs. Other) formulation->decision preclinical Preclinical (In Vivo) Efficacy & Safety Studies decision->preclinical Proceed with Lead Candidate

Caption: A decision-making framework for long-chain alcohol selection.

Ultimately, the choice between this compound and other long-chain alcohols will depend on a comprehensive evaluation of their antiviral potency, formulation characteristics, skin permeation, and safety. This guide has provided the foundational knowledge and experimental protocols to embark on this evaluation with scientific rigor.

References

  • Sacks, S. L., Thisted, R. A., Jones, T. M., Barbarash, R. A., Mikolich, D. J., Ruoff, G. E., ... & Pope, L. E. (2001). Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial. Journal of the American Academy of Dermatology, 45(2), 222-230. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 629-96-9). Cheméo. [Link]

  • Leung, D. T., & Sacks, S. L. (2004). Docosanol: a topical antiviral for herpes labialis. Expert opinion on pharmacotherapy, 5(12), 2567–2571. [Link]

  • Mitkari, B., Korde, S., Mahadik, K., & Kokare, C. (2010). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. Journal of cosmetic dermatology, 9(3), 221-228. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Patel, N., Patel, N., & Shah, D. (2020). Evaluating the Impact of Fatty Alcohols on Permeation of Clotrimazole from Topical Creams. Pharmaceutical Technology, 44(12). [Link]

  • Sacks, S. L. (1991). Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex. Proceedings of the National Academy of Sciences, 88(23), 10825–10829. [Link]

  • U.S. Environmental Protection Agency. (2009). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. U.S. Environmental Protection Agency. [Link]

  • U.S. Environmental Protection Agency. (2020). Supporting Information for Low-Priority Substance this compound (CASRN 629-96-9) Final Designation. U.S. Environmental Protection Agency. [Link]

  • Worrall, G. (2018). A Systematic Review on the Efficacy of Topical Acyclovir, Penciclovir, and Docosanol for the Treatment of Herpes Simplex Labialis. EMJ Dermatology, 6(1), 118-123. [Link]

Sources

Safety Operating Guide

1-Eicosanol Proper Disposal Procedures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 1-Eicosanol down the drain. this compound (Arachidyl alcohol) is a long-chain fatty alcohol with a melting point of approximately 64–66°C. While it poses low acute toxicity to humans, its physical properties create a high risk of plumbing occlusion (clogging) and environmental persistence.[1][2][3]

  • Primary Hazard: Physical blockage of infrastructure; Chronic aquatic toxicity.[1][2]

  • Disposal Stream: Solid Chemical Waste (preferred) or Organic Solvent Waste (if dissolved).[1]

  • Immediate Spill Action: Sweep dry. Do not wash into drains.[1][2][3]

Chemical Profile & Risk Assessment

To handle a chemical safely, one must understand its behavior under ambient conditions.[1][2] this compound is hydrophobic and waxy.[1][2] In a laboratory setting, it behaves less like a volatile solvent (e.g., ethanol) and more like paraffin wax.[1][2]

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
CAS Number 629-96-9Use for waste labeling and inventory tracking.[1][2][4]
Physical State Solid (Waxy flakes/crystals)Must be handled as solid waste unless dissolved.[1][2][4]
Melting Point 64–66 °C (147–151 °F)CRITICAL: If heated to liquid, it will solidify immediately upon contact with cool plumbing, causing blockages.[1][2][4]
Water Solubility Insoluble (< 0.1 mg/L)Will not disperse in water; forms surface scum or clumps.[1][2][4]
Flash Point ~195 °C (Open Cup)Combustible, but not Flammable (RCRA).[1][2][4] Low fire risk under normal handling.[1][2]
GHS Hazards Aquatic Chronic 4May cause long-lasting harmful effects to aquatic life.[1][2][4]

The "Why" Behind the Protocol: The prohibition on drain disposal is not primarily due to acute toxicity, but rather mechanical failure .[1][2] When warm, liquid this compound enters a sink trap (typically 20°C), it undergoes a rapid phase change, crystallizing into a hard, waxy plug that requires mechanical removal.[1] Furthermore, its classification as an aquatic chronic toxicant mandates that we prevent it from entering the watershed.[1][2]

Pre-Disposal Segregation & Packaging

Proper segregation prevents dangerous chemical reactions and ensures compliance with waste haulers.[1][2]

Segregation Rules
  • Incompatible with Oxidizers: Do not mix this compound waste with strong oxidizers (e.g., perchlorates, chromic acid, high-concentration peroxides).[1][2] The hydroxyl group (-OH) can act as a fuel source, leading to exothermic reactions.[1]

  • Solvent Compatibility: It is compatible with common organic solvents (chloroform, ethanol, hexane).[1][2] If the this compound is already dissolved in these, the waste stream is dictated by the solvent, not the solute.[1]

Packaging Requirements
  • Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars or double-lined fiber drums.[1][2]

  • Liquid Waste: Use standard safety solvent cans (HDPE or Stainless Steel).[1][2] Ensure the cap has a pressure-relief mechanism if volatile solvents are present.[1][2]

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid this compound

Used for: Expired reagents, excess weighing boats, contaminated solid debris.[2]

  • Collect: Sweep or scoop the solid material.[1][2] Avoid generating dust, though dust explosion risk is low.[1][2]

  • Containerize: Place in a container labeled "Non-Hazardous Chemical Waste: this compound" .

    • Note: Even if not RCRA hazardous, labeling it clearly prevents testing delays at the disposal facility.[1][2]

  • Debris: Contaminated paper towels, gloves, and weighing boats should be bagged in a clear polyethylene bag, sealed, and placed in the solid waste drum.[1][2]

Scenario B: Disposal of this compound Solutions

Used for: Reaction mixtures, mother liquors, or washing solvents.[2]

  • Identify the Solvent:

    • Halogenated (e.g., Chloroform, DCM): Dispose in "Halogenated Waste" stream.[1][2]

    • Non-Halogenated (e.g., Ethanol, Hexane): Dispose in "Non-Halogenated/Flammable" stream.[1][2]

  • Concentration Check: If the concentration of this compound is high (>10%), be aware that evaporation of the solvent in the waste container could lead to precipitation of the solid wax.[1] Ensure the container is not filled past 80% capacity to allow for agitation if redissolution is needed by the waste hauler.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of this compound based on its state and contamination level.

EicosanolDisposal Start Waste: this compound (Arachidyl Alcohol) StateCheck Determine Physical State Start->StateCheck SolidBranch Solid / Waxy Residue StateCheck->SolidBranch Below 64°C LiquidBranch Liquid / Solution StateCheck->LiquidBranch Dissolved or Melted IsPure Is it Pure/Uncontaminated? SolidBranch->IsPure SolventType Identify Primary Solvent LiquidBranch->SolventType SolidWaste Dispose as Solid Chemical Waste (Label: this compound) IsPure->SolidWaste Yes (Expired/Excess) DebrisWaste Bag as Contaminated Debris (Gloves/Paper) IsPure->DebrisWaste No (Wipes/PPE) HaloWaste Halogenated Solvent Waste (e.g., Chloroform mix) SolventType->HaloWaste Contains Halogens NonHaloWaste Flammable/Organic Waste (e.g., Ethanol mix) SolventType->NonHaloWaste Non-Halogenated

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Spill Management Protocol

Because this compound is waxy, water-based cleanup often spreads the mess rather than removing it.[1][2]

  • Stop: Isolate the area. If the material was heated (melted), allow it to cool and solidify before attempting cleanup.[1][2]

  • Dry Clean: Scrape up the solid wax using a plastic spatula or dustpan.[1][2] Place recovered wax into the solid waste container.[1][2]

  • Solvent Wipe: The remaining residue will be slippery.[1][2] Wet a paper towel with Acetone or Ethanol (this compound is soluble in hot benzene or acetone, and slightly soluble in ethanol) to wipe the surface.[1]

  • Final Wash: Wash the area with soap and hot water to emulsify any remaining trace film.[1][2]

Regulatory & Environmental Compliance

RCRA Status (USA)

This compound is not a P-listed or U-listed acute hazardous waste under the Resource Conservation and Recovery Act (RCRA) [1].[1][2] However, it must be characterized:

  • Ignitability (D001): Pure this compound has a flash point >140°F (60°C), so it is generally not D001 unless mixed with flammable solvents.[1]

  • Toxicity: It does not typically exhibit Toxicity Characteristic Leaching Procedure (TCLP) limits for heavy metals or pesticides.[1][2]

Ecological Impact

The substance is classified as Aquatic Chronic 4 [2].[1][2] This means it does not biodegrade rapidly and can physically coat aquatic gills or surfaces.[1][2] Therefore, drain disposal is strictly prohibited under Clean Water Act local discharge limitations regarding insoluble solids and oils/greases.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes.[1][2] RCRA Orientation Manual.[1][2] Available at: [Link]

  • PubChem. this compound (Compound) Safety and Hazards. National Library of Medicine.[1][2] Available at: [Link][1][4]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-Eicosanol (Arachidyl Alcohol)

Author: BenchChem Technical Support Team. Date: February 2026


[1][2][3]

Executive Summary & Risk Profile

As a Senior Application Scientist, I emphasize that while 1-Eicosanol is often classified as a low-hazard substance (non-volatile, non-corrosive), complacency is the primary risk factor in the laboratory.[3] The two critical vectors for handling this long-chain fatty alcohol are thermal safety (handling the molten state) and sample integrity (preventing biological contamination).

The "Why" Behind the Protocol
  • Toxicological Profile: this compound is a saturated fatty alcohol. It is generally regarded as non-toxic and non-irritating in its solid state. However, as a lipophilic compound, it can act as a penetration enhancer, potentially carrying other surface contaminants across the dermal barrier.[3]

  • Physical Hazards:

    • Thermal Burns: With a melting point of ~64–66 °C, this compound is frequently handled as a hot liquid.[3] The high heat capacity of fatty alcohols means splashes adhere to skin and retain heat longer than water, causing deep localized burns.[3]

    • Static Discharge: In flake or pellet form, waxy solids are prone to triboelectric charging, which can cause weighing errors or attract dust contaminants.[3]

PPE Specification Matrix

The following protection standards are designed to ensure both operator safety and analytical purity (e.g., preventing keratin/lipid contamination in GC-MS workflows).

PPE CategorySpecificationScientific Rationale
Hand Protection (Solid) Nitrile Rubber (0.11 mm min)Excellent resistance to long-chain alcohols.[3] Prevents transfer of skin lipids (sebum) to the sample.
Hand Protection (Molten) Thermal Insulated over Nitrile Molten this compound (>65°C) poses a burn risk. Standard nitrile will conduct heat instantly to the skin.
Eye Protection Side-shield Safety Glasses Standard protection against solid pellets.
Eye Protection (Molten) Unvented Chemical Goggles Required during heating/stirring.[3] Hot waxy splashes solidify immediately on contact with cooler surfaces (like eyes), making removal difficult and damaging.[3]
Respiratory N95 / P2 Mask Only required if grinding pellets into fine powder.[3] this compound is not volatile (Vapor Pressure <0.01 mmHg).[1][2][4][5]
Body Protection Cotton Lab Coat (High Weave)Synthetic blends can melt if contacted by high-temperature molten wax.

Operational Protocols

Protocol A: Handling Solid this compound (Weighing & Transfer)

Context: this compound is typically supplied as white pellets or waxy flakes.

  • Static Control: Use an anti-static gun or ionizer bar if weighing small quantities (<10 mg) for analytical standards. Fatty alcohols accumulate static charge, causing particles to "jump" or adhere to spatulas.[3]

  • Tool Selection: Use stainless steel or glass tools. Avoid polystyrene weighing boats if using solvents immediately, as trace plasticizers can leach.[3]

  • Hygiene: Change gloves immediately if they touch skin or hair. This compound is often used as a lipid standard; human skin oils (squalene, fatty acids) are the primary source of experimental error.[3]

Protocol B: Handling Molten this compound (Synthesis & Formulation)

Context: Creating emulsions or reaction mixtures requires melting the substance.

  • Heating Method:

    • Preferred: Water bath or oil bath set to 75 °C.

    • Prohibited: Direct flame or high-wattage hot plates without temperature control. Localized overheating can cause flash vaporization or degradation (oxidation).

  • Flash Point Awareness: The flash point is ~195 °C. While high, maintaining the liquid below 100 °C ensures a wide safety margin against auto-ignition.[3]

  • Spill Management (Molten):

    • Do NOT wipe immediately.

    • Allow the spill to cool and solidify (waxy solid).

    • Scrape up the solid with a spatula.

    • Clean residue with Isopropyl Alcohol (IPA) or Ethanol. Water is ineffective due to the hydrophobic alkyl chain.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for PPE selection based on the physical state of the reagent.

Eicosanol_Safety_Logic Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid (Pellets/Flakes) State_Check->Solid Ambient Temp Molten Molten liquid (>65°C) State_Check->Molten Heated Powder Fine Powder (Ground) State_Check->Powder Grinding/Milling Risk_Solid Risk: Static & Contamination Solid->Risk_Solid PPE_Solid PPE: Nitrile Gloves + Safety Glasses Risk_Solid->PPE_Solid Risk_Molten Risk: Thermal Burns & Adhesion Molten->Risk_Molten PPE_Molten PPE: Thermal Gloves + Goggles + Face Shield Risk_Molten->PPE_Molten Risk_Powder Risk: Inhalation Powder->Risk_Powder PPE_Powder PPE: Add N95 Respirator Risk_Powder->PPE_Powder

Figure 1: Decision logic for PPE selection based on the physical state of this compound.[5] Note the escalation of PPE requirements when heat or dust generation is involved.

Disposal & Emergency Response

Disposal Procedures

This compound is not classified as hazardous waste under RCRA (USA) in its pure form, but it is "Very toxic to aquatic life with long lasting effects" (GHS H410) due to its potential to coat aquatic surfaces and disrupt oxygen exchange.

  • Do Not Flush: Never dispose of fatty alcohols down the sink. They will solidify in pipes, causing blockages, and are harmful to aquatic ecosystems.[3]

  • Solid Waste: Collect used pellets/wipes in a container labeled "Solid Organic Waste."

  • Liquid Waste: Dissolve in a combustible solvent (e.g., acetone or hexane) and dispose of in the "Non-Halogenated Organic Solvent" stream for incineration.[3]

Emergency First Aid
  • Skin Contact (Molten): Immediately immerse the burn area in cold water for 15 minutes. Do not attempt to peel the solidified wax off the skin, as this can tear the tissue.[3] Seek medical attention for debridement.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If the substance was molten, immediate ophthalmological evaluation is required.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12404, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Icosan-1-ol (CAS 629-96-9).[7] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Eicosanol
Reactant of Route 2
1-Eicosanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.